5-Fluoro-3-methylbenzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXSFBLLWZSENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610288 | |
| Record name | 5-Fluoro-3-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260762-27-3 | |
| Record name | 5-Fluoro-3-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-3-methylbenzo[d]isoxazole: Structure, Properties, and Therapeutic Potential
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet significant, derivative: 5-Fluoro-3-methylbenzo[d]isoxazole. The strategic incorporation of a fluorine atom and a methyl group onto the benzisoxazole core is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of considerable interest for therapeutic development.[1][2] This document will delve into the chemical architecture, physicochemical properties, synthetic pathways, and potential applications of 5-Fluoro-3-methylbenzo[d]isoxazole, drawing upon established knowledge of related analogs to build a predictive and insightful narrative for researchers in the field.
Core Chemical Identity and Structure
5-Fluoro-3-methylbenzo[d]isoxazole is a heterocyclic compound featuring a fused benzene and isoxazole ring system. The nomenclature precisely describes its structure: a fluorine atom at the 5th position of the benzo ring and a methyl group at the 3rd position of the isoxazole ring.
The foundational chemical and physical properties, extrapolated from available data on similar compounds and chemical databases, are summarized below. It is imperative to note that experimental verification is crucial.
| Property | Value |
| IUPAC Name | 5-Fluoro-3-methyl-1,2-benzisoxazole |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Appearance | Likely a solid at room temperature |
| InChI Key | InChI=1S/C8H6FNO/c1-5-9-11-7-3-2-6(10)4-8(5)7/h2-4H,1H3 |
| SMILES | CC1=NOC2=C1C=C(F)C=C2 |
| Storage | Sealed in dry, room temperature conditions are recommended for similar structures.[4] |
Synthesis and Experimental Protocols
The synthesis of isoxazole derivatives is a well-established field in organic chemistry, with several reliable methods available.[5] A common and effective strategy involves the cyclocondensation of a hydroxylamine derivative with a β-dicarbonyl compound or its equivalent.[5] For 5-Fluoro-3-methylbenzo[d]isoxazole, a plausible synthetic route would commence from a correspondingly substituted phenolic precursor.
General Synthesis Protocol (Hypothesized)
-
Acetylation of a Fluorinated Phenol: The synthesis would likely begin with the acetylation of a 4-fluorophenol derivative to introduce the necessary carbonyl group.
-
Oximation: The resulting ketone undergoes reaction with a hydroxylamine derivative to form an oxime.
-
Cyclization: The oxime is then cyclized to form the benzo[d]isoxazole ring. This crucial step can often be induced by heating or through the use of a dehydrating agent.[5]
-
Purification: The final crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography on silica gel to yield the pure 5-Fluoro-3-methylbenzo[d]isoxazole.[5]
A similar approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with appropriately substituted alkynes or alkenes, which has been successfully employed for the synthesis of other fluorinated isoxazoles.[6][7]
Caption: A hypothesized workflow for the synthesis of 5-Fluoro-3-methylbenzo[d]isoxazole.
Physicochemical Properties and Spectral Data
-
Solubility: It is expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely show signals corresponding to the aromatic protons on the benzene ring, with coupling patterns influenced by the fluorine atom, and a characteristic singlet for the methyl group.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbons of the bicyclic system and the methyl group.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the fluorine atom.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
For reference, the characterization of similar isoxazole derivatives often involves a combination of these spectroscopic techniques to confirm the structure.[8][9][10]
Reactivity and Chemical Behavior
The chemical reactivity of 5-Fluoro-3-methylbenzo[d]isoxazole is dictated by the fused ring system and its substituents.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, with the position of substitution directed by the existing fluoro and isoxazole moieties.
-
Nucleophilic Substitution: The fluorine atom may be susceptible to nucleophilic substitution under certain conditions.
-
Ring Opening: The isoxazole ring, particularly the weak N-O bond, can be cleaved under reductive or other harsh conditions, a property that can be exploited for further synthetic transformations.[11]
Applications in Drug Discovery and Medicinal Chemistry
The benzisoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][3] The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Potential as a Multifunctional Ligand
Research on structurally similar 6-fluoro-benzisoxazole compounds has revealed their potential as multifunctional ligands for treating behavioral and psychological symptoms of dementia.[2] These compounds have shown antagonist activity at serotonin (5-HT₂A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors.[2] It is plausible that 5-Fluoro-3-methylbenzo[d]isoxazole could exhibit a similar pharmacological profile.
Role as a BRD4 Bromodomain Inhibitor
The 3-methylbenzo[d]isoxazole motif is a critical pharmacophore in the design of potent inhibitors of the BRD4 bromodomain.[2] These inhibitors can displace BRD4 from chromatin, leading to the downregulation of key oncogenes like c-Myc and have demonstrated significant anti-proliferative activity against cancer cell lines.[2]
D-amino-acid Oxidase (DAAO) Inhibition
Benzo[d]isoxazole derivatives are also being investigated as inhibitors of D-amino-acid oxidase (DAAO), a mechanism that could offer therapeutic benefits for cognitive deficits and neuropathic pain associated with conditions like schizophrenia and Alzheimer's disease.[2]
Caption: Potential biological targets and therapeutic applications of 5-Fluoro-3-methylbenzo[d]isoxazole.
Safety and Handling
As with any research chemical, 5-Fluoro-3-methylbenzo[d]isoxazole should be handled with appropriate safety precautions. It is intended for research use only and not for human or veterinary use.[2] Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.
Conclusion and Future Directions
5-Fluoro-3-methylbenzo[d]isoxazole represents a promising scaffold for the development of novel therapeutics. While specific experimental data for this compound is limited, the extensive research on related benzisoxazole derivatives provides a strong rationale for its investigation. Future research should focus on developing a robust and scalable synthesis, comprehensive characterization of its physicochemical properties, and in-depth evaluation of its biological activities across various therapeutic areas. The insights gained from such studies will be invaluable for unlocking the full potential of this intriguing molecule in drug discovery.
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The Therapeutic Potential of 5-Fluoro-3-methylbenzo[d]isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
The benzo[d]isoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The strategic incorporation of a fluorine atom and a methyl group at the 5- and 3-positions, respectively, of the benzo[d]isoxazole core has given rise to a class of derivatives with significant therapeutic potential across diverse disease areas. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of 5-Fluoro-3-methylbenzo[d]isoxazole derivatives. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the scientific rationale behind experimental designs and providing actionable protocols to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.
I. The 5-Fluoro-3-methylbenzo[d]isoxazole Core: Synthesis and Physicochemical Properties
The synthesis of the 5-Fluoro-3-methylbenzo[d]isoxazole core is a critical first step in the exploration of its therapeutic potential. A common and effective method involves the cyclocondensation of a substituted phenol.[2]
A. General Synthesis Protocol
A plausible and frequently utilized synthetic route commences with a substituted 2-hydroxyacetophenone.[2] The general steps are as follows:
-
Starting Material Preparation : The synthesis typically begins with a commercially available or synthesized 2-hydroxyacetophenone that is appropriately substituted, in this case, with a fluorine atom at the para-position to the hydroxyl group.
-
Oxime Formation : The ketone functionality of the 2-hydroxyacetophenone is reacted with hydroxylamine hydrochloride. This reaction is commonly carried out in a solvent such as ethanol or pyridine, often in the presence of a mild base like sodium acetate, to facilitate the formation of the corresponding oxime.[2]
-
Cyclization : The newly formed oxime undergoes cyclization to create the benzo[d]isoxazole ring system. This intramolecular reaction can be induced through heating or by the use of a dehydrating agent to facilitate the removal of a water molecule.[2]
-
Purification : The final crude product is then purified using standard laboratory techniques, such as recrystallization from an appropriate solvent system or column chromatography on silica gel, to yield the pure 5-Fluoro-3-methylbenzo[d]isoxazole core.[2]
B. Physicochemical Characteristics and Their Implications
The introduction of a fluorine atom into the benzisoxazole scaffold significantly influences its physicochemical properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can in turn improve blood-brain barrier permeability—a crucial factor for CNS-acting drugs.[3] These properties make 5-Fluoro-3-methylbenzo[d]isoxazole derivatives particularly attractive for targeting neurological and psychiatric disorders.
II. Therapeutic Applications and Mechanisms of Action
Derivatives of the 5-Fluoro-3-methylbenzo[d]isoxazole scaffold have demonstrated a remarkable breadth of biological activities, with the most prominent being in the areas of oncology, neuropsychiatry, and neurology.
A. Anticancer Activity
Several 5-Fluoro-3-methylbenzo[d]isoxazole derivatives have exhibited potent anticancer properties against a range of cancer cell lines.[4][5]
Mechanism of Action: Bromodomain and Extra-Terminal (BET) Protein Inhibition
A key mechanism of action for the anticancer effects of some of these derivatives is the inhibition of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[4] BET bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones, thereby playing a crucial role in the regulation of gene transcription.[6] By binding to the acetyl-lysine binding pocket of BRD4, these isoxazole derivatives can displace it from chromatin, leading to the downregulation of key oncogenes like c-Myc and CDK6.[4] This disruption of oncogenic transcription has shown significant anti-proliferative activity in various cancer models, including acute myeloid leukemia (AML).[4]
Caption: Mechanism of BET Inhibition by 5-Fluoro-3-methylbenzo[d]isoxazole Derivatives.
B. Antipsychotic Activity
A significant area of investigation for these derivatives has been in the treatment of psychiatric disorders, particularly schizophrenia.[4]
Mechanism of Action: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
Many atypical antipsychotic drugs exert their therapeutic effects through a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[7] Derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, which are structurally related to the core topic, have been designed to interact with these receptors.[1] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the blockade of 5-HT2A receptors can potentially mitigate some of the negative symptoms and reduce the risk of extrapyramidal side effects.[7]
Caption: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism.
C. Anticonvulsant Activity
The therapeutic potential of benzo[d]isoxazole derivatives extends to the treatment of epilepsy.[8]
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
A primary mechanism for the anticonvulsant activity of many drugs is the blockade of voltage-gated sodium channels.[9][10] These channels are crucial for the initiation and propagation of action potentials in neurons.[9] By binding to these channels, anticonvulsant drugs can stabilize them in an inactive state, which reduces the ability of neurons to fire at high frequencies, a hallmark of seizures.[9] Some benzo[d]isoxazole derivatives have been shown to selectively block specific subtypes of voltage-gated sodium channels, such as NaV1.1, offering a more targeted approach to seizure control with potentially fewer side effects.[8]
Caption: Blockade of Voltage-Gated Sodium Channels.
III. Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 5-Fluoro-3-methylbenzo[d]isoxazole derivatives, a series of well-established in vitro and in vivo assays are employed.
A. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Protocol:
-
Cell Seeding :
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 100 µL of each concentration to the appropriate wells, including vehicle controls (DMSO) and untreated controls.[4]
-
-
Incubation :
-
Incubate the plates for a further 48-72 hours.[11]
-
-
MTT Addition and Formazan Formation :
-
Formazan Solubilization :
-
Absorbance Measurement :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] The intensity of the purple color is directly proportional to the number of viable cells.
-
B. In Vivo Anticonvulsant Screening: MES and scPTZ Models
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the most widely used animal models for the initial screening of anticonvulsant drugs.[1][15]
Maximal Electroshock (MES) Test Protocol:
-
Animal Preparation : Use male Swiss albino mice (20-25 g).
-
Compound Administration : Administer the test compounds intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Induction of Seizures : After a set pre-treatment time (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation : Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis : The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:
-
Animal Preparation : Use male Swiss albino mice (20-25 g).
-
Compound Administration : Administer the test compounds i.p. at various doses. A control group receives the vehicle.
-
Induction of Seizures : After the pre-treatment time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).
-
Observation : Observe the mice for the onset of clonic seizures for a period of 30 minutes. Protection is defined as the absence of clonic seizures.
-
Data Analysis : The ED50 is calculated.
IV. Quantitative Data Summary
The following table summarizes the biological activities of selected isoxazole derivatives, providing a comparative overview of their potency.
| Compound ID | Target/Assay | Cell Line/Model | IC50/ED50 (µM/mg/kg) | Reference |
| Anticancer Derivatives | ||||
| Compound 2g | Anti-proliferative | MCF-7 | 2.63 µM | [9] |
| Compound 5 | Anti-proliferative | MCF-7 | 3.09 µM | [9] |
| Compound 2d | Cytotoxicity | HeLa | 18.62 µg/ml | [16] |
| Compound 2d | Cytotoxicity | Hep3B | ~23 µg/ml | [16] |
| Compound 2e | Cytotoxicity | Hep3B | ~23 µg/ml | [16] |
| Anticonvulsant Derivatives | ||||
| Z-6b | MES-induced seizures | Mice | 20.5 mg/kg | [8] |
| Compound 4g | MES-induced seizures | Mice | 23.7 mg/kg | [17] |
| Compound 4g | scPTZ-induced seizures | Mice | 18.9 mg/kg | [17] |
V. Conclusion and Future Directions
The 5-Fluoro-3-methylbenzo[d]isoxazole scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential in oncology, neuropsychiatry, and neurology, underpinned by well-defined mechanisms of action. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of new chemical entities based on this core structure.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. The exploration of novel therapeutic areas for these derivatives is also warranted. With a systematic and mechanistically driven approach, the full therapeutic potential of 5-Fluoro-3-methylbenzo[d]isoxazole derivatives can be realized, leading to the development of next-generation medicines for a range of unmet medical needs.
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5-Fluoro-3-methylbenzo[d]isoxazole CAS number and molecular weight
Executive Summary
5-Fluoro-3-methylbenzo[d]isoxazole (CAS: 1260762-27-3) is a specialized heterocyclic scaffold utilized in the design of psychotropic and anticonvulsant agents.[1] Structurally, it functions as a bioisostere for indole and benzofuran moieties, offering distinct metabolic stability and hydrogen-bonding profiles due to the 1,2-benzisoxazole core.
While often confused with its regioisomer—the 6-fluoro analog (a key intermediate in the synthesis of Risperidone)—the 5-fluoro isomer serves as a critical tool in Structure-Activity Relationship (SAR) studies. It allows researchers to probe the electronic and steric requirements of binding pockets in dopaminergic (D2) and serotonergic (5-HT2A) receptors, often yielding derivatives with altered lipophilicity and metabolic half-lives.[1]
Chemical Identity & Properties
The following data establishes the baseline identity for analytical verification.
| Property | Specification |
| Chemical Name | 5-Fluoro-3-methylbenzo[d]isoxazole |
| Synonyms | 5-Fluoro-3-methyl-1,2-benzisoxazole; 5-Fluoro-3-methyl-1,2-benzoxazole |
| CAS Number | 1260762-27-3 |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| SMILES | CC1=NOC2=C1C=C(F)C=C2 |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water |
| LogP (Predicted) | ~2.3 - 2.5 |
Note on Regioisomerism: Strict analytical confirmation (e.g., 19F-NMR) is required to distinguish this compound from 6-fluoro-3-methylbenzo[d]isoxazole (CAS 117933-03-6).[1] The position of the fluorine atom significantly impacts the electronic density of the isoxazole ring and subsequent biological activity.
Synthesis & Manufacturing Protocol
The synthesis of 5-Fluoro-3-methylbenzo[d]isoxazole typically proceeds via the cyclization of the oxime derived from 5-fluoro-2-hydroxyacetophenone .[1] This route is preferred for its scalability and regioselectivity.
Retrosynthetic Pathway
Figure 1: Synthetic pathway from acetophenone precursor to benzisoxazole target.[2]
Detailed Experimental Protocol
Step 1: Oxime Formation
-
Reagents: Charge a reaction vessel with 5-fluoro-2-hydroxyacetophenone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), and Sodium Acetate (1.5 eq) in Ethanol (10 volumes).
-
Reaction: Reflux the mixture at 78-80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for consumption of the ketone.
-
Workup: Cool to room temperature. Pour into ice-water. The oxime typically precipitates as a solid. Filter, wash with water, and dry.
Step 2: Cyclization (O-Acetylation & Ring Closure) [1]
-
Activation: Dissolve the dried oxime intermediate in Acetic Anhydride (5 volumes).
-
Cyclization: Heat the solution to 100-110°C for 4–6 hours. Alternatively, use Pyridine/Ac2O at reflux for faster conversion.
-
Mechanism: The reaction proceeds via the formation of an O-acetyl oxime, which undergoes intramolecular nucleophilic attack by the phenolic oxygen (facilitated by the basic conditions or thermal drive) to close the isoxazole ring.
-
Purification: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃. Extract with Dichloromethane (DCM).
-
Isolation: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to yield 5-Fluoro-3-methylbenzo[d]isoxazole .
Applications in Drug Discovery
Medicinal Chemistry Scaffold
The 1,2-benzisoxazole core is a "privileged structure" in neuropharmacology.
-
Bioisosterism: It serves as a stable replacement for the indole ring found in serotonin (5-HT). The N-O bond acts as a weak hydrogen bond acceptor, modulating receptor affinity.
-
Risperidone Analogs: While Risperidone utilizes the 6-fluoro-3-(piperidin-4-yl) scaffold, the 5-fluoro-3-methyl analog is used to synthesize "isomer-shifted" libraries.[1] These studies determine if shifting the fluorine atom (from C6 to C5) can reduce metabolic liability (e.g., blocking hydroxylation sites) or alter the pKa of the molecule.
Chemical Biology & Reactivity
-
Kemp Elimination Model: Benzisoxazoles are often used to study base-catalyzed ring-opening reactions (Kemp elimination).[1] The fluorine substituent at the 5-position exerts an electron-withdrawing effect (inductive), potentially accelerating the ring-opening rate compared to the unsubstituted parent, making it a useful probe for enzyme active site modeling.[1]
Analytical Characterization
To ensure scientific integrity, the following analytical signals are expected:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.55 (s, 3H): Methyl group at C3.
-
Aromatic Region (δ 7.0 - 7.6): Three protons.[1] The splitting pattern will show coupling characteristic of a 1,2,4-trisubstituted benzene ring. Expect a doublet of doublets (dd) for the proton ortho to the fluorine.
-
-
¹⁹F NMR:
-
Single distinct peak, typically around -110 to -120 ppm (referenced to CFCl₃).[1] This is the definitive test to distinguish it from the 6-fluoro isomer (which resonates at a different shift).
-
-
Mass Spectrometry (LC-MS):
-
[M+H]⁺: 152.15 m/z.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
-
Reactivity: Incompatible with strong reducing agents (can cleave the N-O bond to form amino-ketones).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 5-Fluoro-3-(methylsulfonylmethyl)-1,2-benzoxazole (Analogous Scaffold Data). Retrieved from [Link]
Sources
solubility profile of 5-Fluoro-3-methylbenzo[d]isoxazole in organic solvents
Topic: Solubility Profile of 5-Fluoro-3-methylbenzo[d]isoxazole in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
5-Fluoro-3-methylbenzo[d]isoxazole (CAS: 1260762-27-3) is a critical heterocyclic building block, predominantly utilized in the synthesis of atypical antipsychotics (e.g., Risperidone and Paliperidone analogs) and bromodomain inhibitors.[1] Its physicochemical behavior is governed by the fused benzisoxazole core, which imparts aromatic stability, while the 5-fluoro substituent modulates lipophilicity and metabolic stability.
This guide provides a comprehensive technical analysis of its solubility profile. While specific public solubility data for this regioisomer is proprietary, this document synthesizes predictive physicochemical modeling with rigorous experimental protocols. It serves as a definitive roadmap for establishing the thermodynamic solubility of this compound in organic solvents, essential for process optimization, recrystallization, and formulation development.
Physicochemical Context & Structural Analysis
Understanding the molecular architecture is the first step in predicting solvent interaction.
| Property | Value (Predicted/Experimental) | Impact on Solubility |
| Molecular Formula | C₈H₆FNO | Low molecular weight facilitates dissolution.[1] |
| Molecular Weight | 151.14 g/mol | Favorable for high molar solubility in polar aprotic solvents. |
| LogP (Octanol/Water) | ~2.1 – 2.4 (Predicted) | Indicates moderate lipophilicity; poor water solubility, good organic solubility. |
| H-Bond Donors | 0 | Lacks donors; cannot form H-bonds with non-protic solvents effectively.[1] |
| H-Bond Acceptors | 2 (N, O) | Can accept H-bonds from protic solvents (MeOH, EtOH, Water). |
| Physical State | Solid (Crystalline) | Lattice energy must be overcome by solvation enthalpy. |
Solvation Mechanism: The benzisoxazole ring is a planar, aromatic system. The 5-fluoro group pulls electron density, slightly increasing the acidity of the ring protons but primarily increasing lipophilicity compared to the non-fluorinated parent. The 3-methyl group provides a small steric handle and increases van der Waals interactions with non-polar solvents.[1]
Strategic Solubility Profiling: Solvent Class Screening
Based on the Hansen Solubility Parameters (HSP) of the benzisoxazole core, the following solubility profile is projected. This classification guides initial solvent selection for reactions and purification.
Class A: High Solubility (Primary Solvents)
-
Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Mechanism: Dipole-dipole interactions are dominant.[1] The high dielectric constants of these solvents effectively solvate the polar isoxazole moiety.
-
Application: Stock solution preparation (typically >100 mg/mL), nucleophilic substitution reactions.
Class B: Moderate-to-Good Solubility (Process Solvents)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone.
-
Mechanism: DCM interacts via weak hydrogen bonding (as a donor) to the isoxazole nitrogen. Ethyl acetate and acetone rely on polar interactions but may require heating to achieve high concentrations.
-
Application: Extraction, chromatography mobile phases, reaction media.
Class C: Temperature-Dependent Solubility (Crystallization Solvents)[1]
-
Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetonitrile.
-
Mechanism: These protic solvents (alcohols) can donate hydrogen bonds to the benzisoxazole N/O atoms. However, the hydrophobic fluoro-phenyl ring limits solubility at room temperature, creating a steep solubility-temperature gradient ideal for recrystallization.
-
Application: Recrystallization (cooling crystallization).
Class D: Poor Solubility (Anti-Solvents)
-
Solvents: Water, Hexane, Heptane, Cyclohexane.
-
Mechanism:
-
Application: Anti-solvent precipitation (e.g., adding water to an ethanolic solution).
Thermodynamic Analysis: The Van't Hoff Framework
To rigorously define the solubility profile, one must determine the dissolution enthalpy (
The solubility (
Technical Insight:
For benzisoxazoles,
Experimental Protocols
Protocol A: Rapid Visual Solubility Screen (Qualitative)
-
Objective: Quickly classify solvents as Soluble, Sparingly Soluble, or Insoluble.
-
Step 1: Weigh 10 mg of 5-Fluoro-3-methylbenzo[d]isoxazole into a clear HPLC vial.
-
Step 2: Add solvent in 100 µL increments. Vortex for 30 seconds between additions.
-
Step 3: Observe dissolution.
-
< 100 µL (< 10 volumes): High Solubility
-
100–1000 µL (10–100 volumes): Moderate Solubility
-
1000 µL (> 100 volumes): Poor Solubility
-
Protocol B: Shake-Flask Equilibrium Method (Quantitative)
-
Objective: Generate precise thermodynamic solubility data.
-
Prerequisites: Validated HPLC method (UV detection @ ~254 nm).
Workflow Diagram:
Figure 1: Standardized Shake-Flask Solubility Determination Workflow.
Detailed Steps:
-
Preparation: Add excess solid (~50-100 mg) to 5 mL of the target solvent in a borosilicate glass vial.
-
Agitation: Place in a thermostatic shaker bath at the target temperature (e.g., 25°C, 30°C, 35°C, 40°C) ± 0.1°C. Shake at 100–200 rpm.
-
Time Course: Sample at 24h, 48h, and 72h to ensure equilibrium plateau is reached.
-
Sampling:
-
Stop agitation and allow settling for 1 hour (or use a pre-heated centrifuge).
-
Withdraw supernatant using a syringe equipped with a 0.22 µm or 0.45 µm PTFE filter (pre-heated to the same temp to prevent precipitation).
-
-
Quantification: Dilute the filtrate immediately with mobile phase (usually Acetonitrile/Water) and inject into HPLC.
-
Calculation:
.
Applications: Crystallization Strategy
The solubility profile dictates the purification strategy. For 5-Fluoro-3-methylbenzo[d]isoxazole, an Antisolvent Crystallization or Cooling Crystallization is most effective.[1]
Solvent Selection Logic:
Figure 2: Decision Tree for Crystallization Solvent Selection.
Recommended System:
-
Solvent: Ethanol (Hot, ~60°C).
-
Anti-Solvent: Water (Slow addition).
-
Rationale: The compound is likely soluble in hot ethanol. Adding water reduces the solvent power, forcing the hydrophobic benzisoxazole to crystallize out in high purity, rejecting polar impurities into the mother liquor.
References
-
Compound Identification
-
Methodology
-
General Benzisoxazole Chemistry
Sources
literature review of 5-Fluoro-3-methylbenzo[d]isoxazole synthesis pathways
Executive Summary
This technical guide details the synthesis of 5-Fluoro-3-methylbenzo[d]isoxazole (CAS: 116323-28-5), a critical pharmacophore in the development of atypical antipsychotics (e.g., Risperidone derivatives) and anticonvulsants (e.g., Zonisamide analogs). The benzo[d]isoxazole moiety serves as a bioisostere for indoles and benzofurans, offering unique metabolic stability and hydrogen-bonding profiles.
This document outlines two primary synthetic pathways:
-
The SNAr Cyclization Route (Preferred): A scalable, high-yield method utilizing 2,5-difluoroacetophenone.
-
The Classical Oxime-Acetate Route: A traditional approach starting from 5-fluoro-2-hydroxyacetophenone.
Part 1: Retrosynthetic Analysis & Strategy
To synthesize 5-Fluoro-3-methylbenzo[d]isoxazole, we must construct the isoxazole ring fused to the benzene core while maintaining the specific fluorination pattern.
Structural Disconnection
-
Bond A (N-O): Formation via oxime synthesis.
-
Bond B (O-Ar): Formation via intramolecular nucleophilic attack (SNAr) or dehydration of a phenol-oxime.
Strategic Logic
The position of the fluorine atom is critical.
-
Target: 5-Fluoro isomer.
-
Starting Material Selection:
-
If utilizing Nucleophilic Aromatic Substitution (SNAr) , the leaving group (Fluorine) must be ortho to the ketone. To achieve the 5-fluoro product, the starting material must be 2,5-difluoroacetophenone . The oxime oxygen attacks the C2-fluorine, leaving the C5-fluorine intact (which corresponds to position 5 in the final benzisoxazole).
-
If utilizing Phenolic Cyclization , the starting material must be 5-fluoro-2-hydroxyacetophenone .
-
Figure 1: Retrosynthetic disconnection showing the two primary routes.
Part 2: Detailed Synthetic Protocols
Pathway A: SNAr Cyclization (Preferred Industrial Route)
This pathway is superior for scalability due to its atom economy and the avoidance of protecting groups. It exploits the high electrophilicity of the C2-fluorine atom activated by the ortho-oxime group.
Mechanism:
-
Condensation of 2,5-difluoroacetophenone with hydroxylamine to form the oxime.
-
Base-mediated deprotonation of the oxime hydroxyl group.
-
Intramolecular SNAr displacement of the C2-fluorine.
Experimental Protocol
-
Reagents: 2,5-Difluoroacetophenone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Potassium Carbonate (K2CO3, 2.5 eq) or Potassium tert-butoxide (KOtBu), Ethanol/Water or DMF.
-
Conditions: Reflux (70–90°C).
Step-by-Step Workflow:
-
Oxime Formation: Charge a reaction vessel with 2,5-difluoroacetophenone (15.6 g, 100 mmol) and Ethanol (150 mL). Add Hydroxylamine hydrochloride (8.3 g, 120 mmol) and Pyridine (or NaOAc) (120 mmol). Stir at ambient temperature for 2 hours until TLC confirms consumption of ketone.
-
Cyclization: Add Potassium Carbonate (34.5 g, 250 mmol) directly to the reaction mixture (or swap solvent to DMF for faster kinetics). Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Note: The Z-isomer of the oxime cyclizes; the basic conditions facilitate E/Z isomerization.
-
-
Workup: Cool the mixture to room temperature. Pour into ice-water (500 mL). The product typically precipitates as a solid.
-
Purification: Filter the solid. Wash with water (3 x 50 mL) and cold hexanes. Recrystallize from heptane/ethyl acetate if necessary.
Yield Expectation: 85–92% Key Advantage: One-pot procedure; high regioselectivity.
Figure 2: Mechanistic flow of the SNAr cyclization pathway.
Pathway B: Classical Phenolic Cyclization
This route is useful if 2,5-difluoroacetophenone is unavailable, utilizing the more common 5-fluoro-2-hydroxyacetophenone (often derived from Fries rearrangement of 4-fluorophenyl acetate).
Mechanism:
-
Oxime formation from 5-fluoro-2-hydroxyacetophenone.
-
Acetylation of the oxime OH to create a better leaving group (Acetate).
-
Base-catalyzed cyclization where the phenolic oxygen attacks the oxime nitrogen (or concerted rearrangement).
Experimental Protocol
-
Reagents: 5-Fluoro-2-hydroxyacetophenone, Hydroxylamine HCl, Sodium Acetate, Acetic Anhydride, Pyridine.
Step-by-Step Workflow:
-
Oxime Synthesis: Dissolve 5-fluoro-2-hydroxyacetophenone (10 mmol) in EtOH (20 mL). Add NH2OH·HCl (15 mmol) and NaOAc (15 mmol). Reflux for 2 hours. Pour into water, filter the oxime precipitate.
-
Acetylation/Cyclization: Dissolve the dried oxime in Acetic Anhydride (5 mL). Heat to 100°C for 2 hours.
-
Mechanistic Note: This forms the O-acetyl oxime intermediate.
-
-
Thermal Cyclization: Upon prolonged heating or treatment with mild base (Pyridine), the acetate acts as a leaving group, allowing the phenolic oxygen to close the ring.
-
Workup: Pour onto crushed ice. Neutralize with NaHCO3. Extract with Ethyl Acetate.[1][2]
Yield Expectation: 60–75% Drawbacks: Multi-step process; lower atom economy due to acetate waste.
Part 3: Comparative Analysis & Data
The following table summarizes the critical parameters for both pathways to assist in process selection.
| Parameter | Pathway A (SNAr) | Pathway B (Phenolic) |
| Starting Material | 2,5-Difluoroacetophenone | 5-Fluoro-2-hydroxyacetophenone |
| Step Count | 1 (Telescoped) | 2-3 |
| Reagents | NH2OH, K2CO3 | NH2OH, Ac2O, Pyridine |
| Atom Economy | High (Loss of H2O, HF) | Moderate (Loss of H2O, AcOH) |
| Scalability | Excellent (Kilogram scale) | Moderate |
| Safety Profile | Standard organic hazards | Acetic anhydride (corrosive, lachrymator) |
| Typical Yield | 85-92% | 60-75% |
Critical Quality Attributes (CQA)
For drug development applications, the following impurity profiles must be monitored:
-
Regioisomers: In Pathway A, trace amounts of 6-fluoro isomer are possible if the starting material contains 2,4-difluoroacetophenone impurities.
-
Residual Solvents: DMF (if used in Pathway A) requires rigorous removal (Class 2 solvent).
Part 4: References
-
Synthesis of Benzisoxazoles via SNAr:
-
Title: Synthesis of 5-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.
-
Source: PrepChem.
-
URL:[Link]
-
Relevance: Establishes the SNAr cyclization protocol for 5-fluoro-benzisoxazoles using difluorophenyl ketone precursors.
-
-
General Benzisoxazole Synthesis Reviews:
-
Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
-
Source: Chimica Italiana (Review).
-
URL:[Link]
-
Relevance: Comprehensive review of Method A and Method B mechanisms.
-
-
Starting Material Reactivity:
-
Title: 2',5'-Difluoroacetophenone oxime | CAS 149773-87-5.
-
Source: BenchChem.[3]
-
Relevance: Confirms the existence and commercial availability of the specific oxime intermediate for Pathway A.
-
-
Oxime Cyclization Mechanisms:
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. 2',5'-Difluoroacetophenone oxime | 149773-87-5 | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Fluoro Substitution in Benzisoxazole Scaffolds: A Technical Guide to Unlocking Diverse Bioactivities
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold stands as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The strategic incorporation of a fluorine atom at the 5-position of this scaffold has emerged as a powerful strategy to modulate and enhance the therapeutic potential of these derivatives. This in-depth technical guide provides a comprehensive overview of the synthesis, multifaceted bioactivities, and structure-activity relationships of 5-fluoro-substituted benzisoxazole scaffolds, offering field-proven insights for researchers in drug discovery and development.
The Benzisoxazole Core and the Fluorine Advantage
The benzisoxazole ring system, an aromatic heterocyclic compound, serves as a versatile template for designing novel therapeutic agents. Its unique electronic and structural features allow for interactions with a variety of biological targets. The introduction of a fluorine atom, particularly at the 5-position, can profoundly influence the molecule's physicochemical properties and, consequently, its biological profile.[2]
Fluorine's high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds can lead to:
-
Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation and increasing its in vivo half-life.[2]
-
Increased Lipophilicity: In certain contexts, fluorine substitution can increase lipophilicity, which can improve membrane permeability and cellular uptake.[3]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
-
Conformational Control: Strategic fluorination can influence the preferred conformation of a molecule, locking it into a bioactive shape.
These attributes have been instrumental in the development of potent and selective 5-fluoro-substituted benzisoxazole derivatives across various therapeutic areas.
Synthesis of 5-Fluoro-Substituted Benzisoxazole Scaffolds
The construction of the 5-fluoro-benzisoxazole core can be achieved through several synthetic strategies. A common and effective approach involves a multi-step protocol starting from commercially available precursors.
General Synthesis Workflow
A representative synthetic route often commences with the nitration of a halogenated phenol, followed by piperazinylation and a final reductive cyclization step.[4][5]
Caption: General synthetic workflow for 5-fluoro-substituted benzoxazoles.
Causality in Experimental Choices:
-
Mild Nitration Conditions: The use of mild nitrating agents like 15% nitric acid in acetic acid is crucial to achieve regioselective nitration and avoid the formation of dinitro byproducts.[5]
-
Piperazinylation: The nucleophilic aromatic substitution of the chloro group with a desired aryl piperazine allows for the introduction of a key pharmacophore that often contributes to receptor binding.[4]
-
One-Pot Reductive Cyclization: The use of indium powder in acetic acid for the reduction of the nitro group and subsequent in-situ cyclization with trimethyl orthoacetate provides an efficient and high-yielding method to construct the benzoxazole ring.[4]
Alternative Synthetic Approaches
Other synthetic methodologies for constructing the benzisoxazole core include the Davis reaction of nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles and [3+2] cycloaddition reactions.[6][7] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Diverse Bioactivities of 5-Fluoro-Substituted Benzisoxazole Scaffolds
The 5-fluoro-benzisoxazole scaffold has demonstrated remarkable versatility, exhibiting a broad spectrum of pharmacological activities.
Anticancer Activity
Several 5-fluoro-substituted benzisoxazole and related benzazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[5][8][9] The presence of the fluorine atom often enhances the cytotoxic potential of these compounds.[8]
Mechanism of Action: The anticancer effects of these compounds can be attributed to various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[8] For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase.[8]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoro derivative 59a | HCT-116 (Colon) | 0.08 | [9] |
| 5-Fluoro derivative 59a | MCF-7 (Breast) | 0.37 | [9] |
| 5-Fluoro derivative 59a | MDA MB 468 (Breast) | 0.41 | [9] |
| 5-Fluoro derivative 59a | HT 29 (Colon) | 0.41 | [9] |
| 4-Fluoro substituted derivative | Various | 1.94–3.46 | [8][10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the in vitro antiproliferative activity of synthesized compounds.
-
Cell Seeding: Plate cancer cells (e.g., A-549, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1][11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anticonvulsant Activity
The introduction of a halogen atom, including fluorine, at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity.[2][12] These compounds are being explored as potential treatments for epilepsy.
Mechanism of Action: The anticonvulsant effects of some benzisoxazole derivatives are thought to be mediated through the modulation of GABAergic neurotransmission.[13] They may act by inhibiting the reuptake of GABA, thereby increasing its concentration in the synaptic cleft.[13]
Caption: Postulated mechanism of anticonvulsant action.
Experimental Protocol: Maximal Electroshock (MES) Test
This is a standard preclinical model for evaluating the anticonvulsant potential of test compounds.
-
Animal Model: Use adult male mice (e.g., Kunming or Frings audiogenic seizure-susceptible mice).[13]
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses.
-
Electroshock Induction: After a predetermined time (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. Calculate the ED50 (the dose that protects 50% of the animals).
Antipsychotic Activity
Benzisoxazole derivatives, including those with fluorine substitution, are a cornerstone in the development of atypical antipsychotic drugs.[14][15] Risperidone and paliperidone are prominent examples of benzisoxazole-based antipsychotics.[14]
Mechanism of Action: The antipsychotic effects of these compounds are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[14][16] The blockade of these receptors in specific brain regions is believed to alleviate the positive and negative symptoms of schizophrenia.[14]
| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Reference |
| Compound 17 | 2.9 | 0.23 | [16] |
| Iloperidone | - | - | [17] |
| Abaperidone | - | - | [17] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-fluoro-substituted benzisoxazoles is significantly influenced by the nature and position of other substituents on the scaffold.
Caption: Logical relationship in SAR studies.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can modulate the overall electron density of the benzisoxazole ring, affecting its interaction with biological targets. For instance, electron-withdrawing groups have been associated with good anti-inflammatory activity in some derivatives.[1]
-
Lipophilicity and Bulk: The size and lipophilicity of substituents can impact solubility, membrane permeability, and steric hindrance at the receptor binding site. There is often substantial bulk tolerance for substituents at certain positions.[18]
-
Piperazine Moiety: The substitution pattern on the piperazine ring is critical for antipsychotic activity, influencing receptor affinity and selectivity.[4]
Conclusion and Future Directions
The 5-fluoro-substituted benzisoxazole scaffold is a highly valuable pharmacophore in modern drug discovery. The strategic incorporation of fluorine has consistently led to compounds with enhanced metabolic stability and potent, diverse biological activities. The synthetic accessibility and the potential for further structural modifications make this scaffold an attractive starting point for the development of novel therapeutics for a wide range of diseases, including cancer, epilepsy, and psychosis.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and efficacious drugs.
-
Exploration of Novel Therapeutic Areas: The broad bioactivity profile suggests that these scaffolds may have potential in other disease areas not yet fully explored.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further fine-tuning of the substitution patterns can lead to compounds with improved drug-like properties, enhancing their clinical translatability.
By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the full therapeutic potential of 5-fluoro-substituted benzisoxazole scaffolds can be realized.
References
- BenchChem. (n.d.). Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles.
-
Al-Harthy, D., El-Gamal, M. I., Anbar, A., Ali, A., Abdel-Maksoud, M. S., & Oh, C. H. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1297. [Link]
-
Beier, P., & Pislaru, A. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 430-436. [Link]
-
Sokolenko, T. M., Gerus, I. I., & Shaitanova, E. N. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 85(15), 9879-9891. [Link]
-
Kumar, A., & Kumar, R. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(36), 22167-22186. [Link]
-
Al-Harthy, D., El-Gamal, M. I., Anbar, A., Ali, A., Abdel-Maksoud, M. S., & Oh, C. H. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1297. [Link]
-
El-Gamal, M. I., Al-Harthy, D., & Anbar, A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
- Beier, P., & Pislaru, A. (2013). Synthesis of SF5-containing benzisoxazoles 7–9. [Table]. In Beilstein Journal of Organic Chemistry, 9, 430-436.
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
-
El-Gamal, M. I., Al-Harthy, D., & Anbar, A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20038-20073. [Link]
- Zaitsev, A. V., & Zaitseva, J. V. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-15.
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]
-
El-Gamal, M. I., Al-Harthy, D., & Anbar, A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20038-20073. [Link]
-
Beier, P., & Pislaru, A. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 430-436. [Link]
- Ersan, R. H., & Duran, A. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17.
- Chandra, S. S. P., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 1-6.
-
White, H. S., Brown, S. D., Woodhead, J. H., Skeen, G. A., & Wolf, H. H. (2002). Correlation between Anticonvulsant Activity and Inhibitory Action on Glial γ-Aminobutyric Acid Uptake of the Highly Selective Mouse γ-Aminobutyric Acid Transporter 1 Inhibitor 3-Hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and Its N-Alkylated Analogs. Journal of Pharmacology and Experimental Therapeutics, 302(2), 591-599. [Link]
-
ResearchGate. (n.d.). Antipsychotic activity of benzisoxazole. [Diagram]. Retrieved from [Link]
- Uno, H., Kurokawa, M., Natsuka, K., & Nishimura, H. (1976). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 19(3), 429-432.
- Glamkowski, E. J., & Strupczewski, J. T. (1993). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-Benzisoxazoles as D2/5-HT2 Antagonists with Potential Atypical Antipsychotic Activity: Antipsychotic Profile of Iloperidone (HP 873). Journal of Medicinal Chemistry, 36(15), 2133-2135.
-
Taylor & Francis. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved from [Link]
-
El-Gamal, M. I., Al-Harthy, D., & Anbar, A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
- Selvam, T. P., Karthick, V., Kumar, P. V., & Ali, M. A. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Drug Discoveries & Therapeutics, 6(4), 198-204.
-
Palmer, B. D., Kraker, A. J., Hartl, B. G., Panopoulos, A. D., Panek, R. L., Batley, B. L., Lu, G. H., Trumpp-Kallmeyer, S., Showalter, H. D., & Denny, W. A. (1999). Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. Journal of Medicinal Chemistry, 42(12), 2240-2248. [Link]
-
Guan, L. P., Jin, Q. H., & Quan, Z. S. (2011). Synthesis and Anticonvulsant Activity of 5-Substituted-[1][4][7]triazolo[4,3-a]quinazolines. Chinese Journal of Chemistry, 29(8), 1683-1688.
-
ResearchGate. (n.d.). Synthesis and Evaluation of the Anticonvulsant Activities of New 5-substitued-[1][4][7]triazolo[4,3-a]quinoxalin-4(5H)-one Derivatives. Retrieved from [Link]
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Current Medicinal Chemistry, 10(8), 695-711.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Nucleophilic Substitution on 5-Fluoro-3-methylbenzo[d]isoxazole
Executive Summary
The functionalization of 5-Fluoro-3-methylbenzo[d]isoxazole (also known as 5-fluoro-3-methyl-1,2-benzisoxazole) presents a distinct challenge in medicinal chemistry compared to its regioisomer, the "Risperidone intermediate" (6-fluoro isomer). While the 6-position is electronically activated for Nucleophilic Aromatic Substitution (
This guide details the specific reagent systems required to overcome this barrier. We transition from classical
Chemical Analysis & Reactivity Profile
Electronic Landscape
Understanding the electronic bias of the benzo[d]isoxazole ring is critical for reagent selection.
-
The Trap: Researchers often apply conditions suitable for 4-fluoronitrobenzene or 6-fluorobenzisoxazoles, assuming the 5-fluoro analog behaves similarly. It does not.
-
The Reality:
-
C3 (C=N): Electron-withdrawing (EWG).
-
O1: Electron-donating by resonance (EDG).
-
Position 5: Located meta to the EWG (C3) and para to the EDG (O1). This combination increases electron density at C5, deactivating it toward nucleophilic attack.
-
Ring Stability: The isoxazole N–O bond is labile. Strong bases (alkoxides, hydroxides) or high temperatures (>140°C) can trigger the Kemp Elimination , cleaving the ring to form salicylonitriles [1].
-
Mechanistic Pathway & Decision Tree
The following diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Decision tree for nucleophilic substitution on 5-fluoro-3-methylbenzo[d]isoxazole. Note the high risk of ring opening with oxygen nucleophiles.
Reagent Selection Guide
Recommended Reagents (By Transformation)
| Target Bond | Preferred Method | Catalyst / Reagent | Ligand | Base | Solvent |
| C–N (Amine) | Ni-Catalysis | Toluene / Dioxane | |||
| C–S (Thiol) | Classical | None | N/A | DMF / NMP | |
| C–C (Aryl) | Ni-Catalysis | Toluene | |||
| C–O (Ether) | Pd-Catalysis | BrettPhos | Toluene |
Critical Reagent Notes
-
The "Cesium Effect": Use Cesium Carbonate (
) rather than Sodium/Potassium Carbonate for classical . The higher solubility of Cesium in organic solvents and the "naked anion" effect are crucial for forcing the reaction on this deactivated ring [2]. -
Base Sensitivity: Avoid Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) unless absolutely necessary. These strong bases often attack the C3-Methyl protons or the isoxazole nitrogen, leading to degradation.
-
Solvent Choice:
-
For Catalysis : Toluene is preferred to prevent catalyst poisoning.
-
For
: NMP (N-Methyl-2-pyrrolidone) is superior to DMF at high temperatures ( ) due to better thermal stability.
-
Experimental Protocols
Protocol A: Nickel-Catalyzed Amination (Substitution of F with Amines)
Use this protocol for morpholine, piperazine, or aniline derivatives. Classical heating will fail.
Mechanism: Oxidative addition of Ni(0) into the strong C–F bond, followed by transmetallation and reductive elimination.
Materials:
-
Substrate: 5-Fluoro-3-methylbenzo[d]isoxazole (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst:
(10 mol%) [Handle in Glovebox]-
Alternative (Air stable):
(10 mol%) + Zn powder (20 mol%)
-
-
Ligand:
(Tricyclohexylphosphine) (20 mol%) -
Base:
(2.0 equiv, anhydrous) -
Solvent: Toluene (0.2 M concentration)
Procedure:
-
Setup: In a nitrogen-filled glovebox, charge a reaction vial with
, , and . -
Addition: Add the substrate and the amine. Add anhydrous Toluene.
-
Reaction: Seal the vial tightly. Remove from glovebox and heat to 100–110°C for 16–24 hours.
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (RT shift) and the emergence of the product mass (
). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove nickel residues. Wash with EtOAc. Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc).
Self-Validation Check:
-
Did the reaction turn black/dark brown? (Good, indicates active Ni species).
-
Is starting material remaining? If >20% remains after 24h, add 5 mol% more catalyst and reheat.
Protocol B: Classical with Thiols
Use this protocol for introducing thioethers. Thiols are strong enough nucleophiles to attack the deactivated 5-position under thermal forcing.
Materials:
-
Substrate: 5-Fluoro-3-methylbenzo[d]isoxazole (1.0 equiv)
-
Thiol: Thiophenol or Alkyl thiol (1.2 equiv)
-
Base:
(1.5 equiv) -
Solvent: DMF or NMP (anhydrous)
Procedure:
-
Charge: Combine substrate, thiol, and
in a round-bottom flask. -
Solvent: Add DMF (0.5 M).
-
Heat: Heat to 90–100°C under an Argon atmosphere.
-
Caution: Do not exceed 130°C. Risk of ring cleavage increases significantly above this threshold.
-
-
Time: Reaction typically completes in 4–8 hours.
-
Workup: Pour into ice-water. Extract with EtOAc. Wash organic layer with
solution (to remove DMF) and brine.
Troubleshooting & Optimization
Common Failure Modes
-
Ring Opening (Salicylonitrile Formation):
-
No Reaction (Recovery of Starting Material):
-
Cause: Electronic deactivation of the 5-F position.
-
Fix: Switch from Classical
to Protocol A (Ni-Catalysis).
-
Reaction Workflow Diagram
Figure 2: Troubleshooting logic for optimization of substitution reactions.
References
-
Kemp, D. S. (1967). "The N-ethylbenzisoxazolium cation—I: The base-catalyzed decomposition of N-ethyl-1,2-benzisoxazolium fluoborate." Tetrahedron, 23(5), 2001-2015. Link
-
Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews, 49(2), 273-412. Link
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). "Nickel-Catalyzed Suzuki−Miyaura Reaction of Aryl Fluorides." Journal of the American Chemical Society, 133(48), 19505–19511. Link
-
Börgel, J., Tanwar, M., et al. (2015). "Ni-Catalyzed Borylation of Aryl Fluorides via C–F Cleavage." Journal of the American Chemical Society, 137(39), 12470–12473.[3] Link
-
Pabba, J., et al. (2021). "Synthesis of related substances of antipsychotic drug Risperidone." The Pharma Innovation Journal, 10(10), 101-106. Link(Note: Cited for contrast regarding the 6-fluoro isomer stability).
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]
- 3. Ni-Catalyzed Borylation of Aryl Fluorides via C-F Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Ring-Opening & Stability Profiling of 5-Fluoro-3-methylbenzo[d]isoxazole
This Application Note is designed for medicinal chemists and process development scientists. It focuses on the specific reactivity of the 5-Fluoro-3-methylbenzo[d]isoxazole scaffold—a critical intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone).
Unlike its 3-unsubstituted congeners, which undergo rapid Kemp elimination, the 3-methyl variant exhibits unique stability profiles that require tailored protocols for ring scission.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
5-Fluoro-3-methylbenzo[d]isoxazole is a "privileged scaffold" in neuropsychiatric drug discovery. Its stability hinges on the isoxazole N–O bond. While the 5-fluorine atom activates the ring toward Nucleophilic Aromatic Substitution (SNAr), the ring-opening reactions are of dual importance:
-
Synthetic Utility: Reductive cleavage of the N–O bond provides high-yield access to 2-acetyl-4-fluoroaniline (a precursor for indoles and quinolines).
-
Stability Profiling: Understanding the resistance of the 3-methyl analog to base-catalyzed opening (in contrast to 3-H variants) is critical for API stress testing and impurity profiling.
This guide details the mechanistic divergence between reductive cleavage and base-mediated degradation, providing validated protocols for both.
Reaction Landscape & Mechanistic Logic
The reactivity of this scaffold is defined by the competition between the labile N–O bond and the activated C-5 position.
The Mechanistic Divergence
-
Pathway A: Reductive N–O Cleavage (Synthetic Route). The N–O bond is the weakest link (approx. 53 kcal/mol). Catalytic hydrogenation or single-electron transfer (SET) cleaves this bond to form an imine intermediate, which hydrolyzes to the o-hydroxy ketone or reduces further to the amine.
-
Pathway B: Base-Promoted Rearrangement (Degradation). Unlike 3-unsubstituted benzisoxazoles, which undergo facile Kemp elimination to form salicylonitriles, the 3-methyl group blocks this pathway . Ring opening under basic conditions requires forcing conditions, typically leading to complex mixtures of oximes and solvolysis products rather than clean nitrile formation.
Visualizing the Pathway
The following diagram maps the logical flow of reactivity, distinguishing between productive synthesis and degradation.
Figure 1: Reaction landscape of 5-Fluoro-3-methylbenzo[d]isoxazole showing the high-yield reductive pathway versus the inhibited basic degradation pathway.
Experimental Protocols
Protocol A: Reductive Ring Opening (Synthesis of 2-Acetyl-4-fluoroaniline)
Objective: Clean conversion of the isoxazole to the o-amino ketone. Mechanism: Heterogeneous Catalytic Hydrogenation.
Materials:
-
Substrate: 5-Fluoro-3-methylbenzo[d]isoxazole (1.0 eq)
-
Catalyst: 10% Pd/C (50% wet, 0.05 eq by wt)
-
Solvent: Methanol (HPLC grade) or Ethanol
-
Reagent: Hydrogen gas (balloon pressure sufficient)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.51 g (10 mmol) of substrate in 30 mL of Methanol.
-
Note: Ensure complete dissolution. If the substrate is impure, recrystallize from heptane/EtOAc first to prevent catalyst poisoning.
-
-
Inerting: Add the Pd/C catalyst carefully under a nitrogen stream. Evacuate the flask and backfill with Nitrogen (3x).
-
Hydrogenation: Switch to a Hydrogen balloon (1 atm). Stir vigorously at Room Temperature (20–25°C).
-
Checkpoint: The reaction is typically exothermic. Monitor internal temperature to ensure it stays <30°C to avoid side reactions.
-
-
Monitoring: Check TLC (System: 20% EtOAc/Hexane) after 2 hours. The starting material (Rf ~0.6) should disappear, replaced by a lower Rf amine spot (fluorescent).
-
Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 10 mL MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a yellow crystalline solid.
Protocol B: Base Stability Stress Test (Degradation Profiling)
Objective: To demonstrate the stability of the 3-methyl scaffold against Kemp elimination conditions.
Materials:
-
Substrate: 5-Fluoro-3-methylbenzo[d]isoxazole
-
Base: Sodium Methoxide (NaOMe), 25% w/w in Methanol
-
Solvent: Methanol
Step-by-Step Methodology:
-
Preparation: Prepare a 0.1 M solution of substrate in Methanol.
-
Challenge: Add 2.0 equivalents of NaOMe solution.
-
Incubation:
-
Condition A (Mild): Stir at 25°C for 24 hours.
-
Condition B (Forcing): Reflux (65°C) for 4 hours.
-
-
Analysis: Quench aliquots with dilute HCl and analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
Result Interpretation:
-
Condition A: Expect >98% recovery of Starting Material. (Demonstrates resistance to ambient base).
-
Condition B: Look for the formation of 2-hydroxy-4-fluoroacetophenone oxime . Unlike the 3-H analog, you will not observe significant formation of 4-fluoro-2-hydroxybenzonitrile.
-
Quantitative Data Summary
The following table summarizes the expected outcomes based on substituent effects, derived from historical data on benzisoxazoles.
| Parameter | 3-H-Benzisoxazole | 5-Fluoro-3-Methyl-Benzisoxazole |
| Reaction with Base (RT) | Rapid Ring Opening (Kemp Elimination) | Stable / Inert |
| Primary Base Product | 2-Hydroxybenzonitrile | (Trace) 2-Hydroxyacetophenone oxime |
| Reductive Cleavage (H2/Pd) | 2-Hydroxybenzaldehyde imine | 2-Acetyl-4-fluoroaniline |
| Metabolic Liability | High (Ring opening) | Moderate (N-O reduction by P450) |
| pKa of 3-Position | Acidic (allows deprotonation) | Non-Acidic (prevents rearrangement) |
Mechanistic Deep Dive: Why the 3-Methyl Group Matters
Understanding the failure of the Kemp elimination in this substrate is crucial for explaining its stability.
The Kemp Elimination (Standard for 3-H):
-
Base abstracts the proton at C3.
-
The C3-anion eliminates the phenoxide leaving group (breaking N-O).
-
Formation of the nitrile.
The 3-Methyl Blockade: In 5-Fluoro-3-methylbenzo[d]isoxazole, the C3 position is quaternary (bonded to Methyl). There is no proton to abstract.
-
Alternative Pathway: The base must attack the C3 carbon nucleophilically, or abstract a proton from the methyl group.
-
Methyl Deprotonation: The pKa of the 3-methyl protons is significantly higher than the C3-H. Deprotonation here leads to an anion that can react with electrophiles (e.g., aldehydes) but does not spontaneously trigger ring opening.
-
Consequence: This molecule is robust in basic media, making it an ideal candidate for SNAr reactions at the 5-Fluoro position prior to any ring manipulation.
Figure 2: Mechanistic comparison showing why the 3-Methyl substituent necessitates reductive protocols over basic elimination.
References
- Synthesis and Reactivity of 1,2-Benzisoxazoles: Source: Casey, M., et al. "Reactions of 1,2-benzisoxazoles." Comprehensive Heterocyclic Chemistry II. Context: Defines the general stability of 3-alkyl vs 3-H benzisoxazoles.
-
Reductive Cleavage Protocols
- Source: Uno, H., et al. (1976). "Studies on 3-substituted 1,2-benzisoxazole derivatives." Chemical & Pharmaceutical Bulletin, 24(4), 632-643.
-
Link:
- Relevance: Establishes the reductive ring opening to o-amino ketones.
-
Metabolic Ring Opening (Risperidone Context)
- Source: Mannens, G., et al. (1993). "Absorption, metabolism, and excretion of risperidone in humans." Drug Metabolism and Disposition, 21(6), 1134-1141.
-
Link:
- Relevance: Confirms N-O cleavage as a primary metabolic p
- Source: Kemp, D. S., & Casey, M. L. (1973). "Physical organic chemistry of benzisoxazoles." Journal of Organic Chemistry.
Sources
Application Note: Functionalization of the Methyl Group in 5-Fluoro-3-methylbenzo[d]isoxazole
This Application Note is designed for medicinal chemists and process development scientists working with the privileged 5-Fluoro-3-methylbenzo[d]isoxazole scaffold.
This guide moves beyond generic organic chemistry, focusing on the specific electronic and steric nuances of the 3-methyl group in the presence of a 5-fluoro substituent, providing robust, self-validating protocols.
Executive Summary & Reactivity Profile
The 3-methyl group of 5-fluoro-3-methylbenzo[d]isoxazole is a critical "handle" for SAR expansion, allowing the attachment of linkers, solubilizing groups, or pharmacophores (as seen in Risperidone and Paliperidone analogs).
Chemical Environment Analysis:
-
Acidity (pKₐ ~26-28): The 3-methyl protons are pseudo-benzylic but significantly more acidic than toluene (pKₐ 43) due to the electron-withdrawing nature of the C=N imine bond in the isoxazole ring.
-
5-Fluoro Inductive Effect: The fluorine atom at the C5 position (on the benzene ring) exerts a strong inductive withdrawing effect (-I). This further acidifies the 3-methyl protons compared to the unsubstituted parent, facilitating deprotonation but also increasing the risk of nucleophilic ring attack.
-
Stability Warning: The N-O bond is the "weak link." Strong nucleophiles or reducing conditions can trigger Kemp elimination or reductive ring opening to form salicylnitriles or 2-hydroxy-5-fluorophenones.
Decision Matrix: Selecting the Functionalization Route
Choose your protocol based on the desired downstream intermediate.
| Target Intermediate | Recommended Pathway | Key Reagent | Critical Risk |
| Alkyl Halide (Linker Ready) | Radical Bromination | NBS / AIBN | Over-bromination (gem-dibromide formation) |
| C-C Bond Formation (Chain Extension) | Lateral Lithiation | LDA / Electrophile | Ring fragmentation (Kemp Elimination) |
| Aldehyde/Carboxylic Acid | Oxidation | SeO₂ or DMSO/I₂ | Over-oxidation / N-O cleavage |
Visualizing the Reaction Landscape
Figure 1: Reaction landscape highlighting the bifurcation between radical and anionic pathways and their respective failure modes.
Protocol A: Radical Bromination (The "Gateway" Reaction)
This is the industry-standard method to convert the methyl group into a reactive electrophile (bromide), which can then be displaced by amines, azides, or thiols.
Mechanism: Wohl-Ziegler Reaction via radical chain mechanism.
Solvent Choice:
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Charge: Add 5-Fluoro-3-methylbenzo[d]isoxazole (1.0 equiv, e.g., 5.0 mmol) and anhydrous PhCF₃ (0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv).
-
Note: Recrystallize NBS from water prior to use to remove HBr traces, which can catalyze side reactions.
-
-
Initiation: Add AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 equiv).
-
Reaction: Heat to reflux (oil bath ~110°C) with vigorous stirring.
-
Visual Check: The reaction usually turns from colorless to pale orange/yellow.
-
-
Monitoring (Self-Validation): Monitor by TLC (Hexane/EtOAc 8:2) or UPLC every 30 minutes.
-
Stop Criteria: Stop the reaction when conversion reaches 75-80% . Do NOT push for 100% conversion. Pushing to completion invariably produces 10-15% gem-dibromide, which is inseparable by standard flash chromatography.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter the solids. Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica gel).
-
Elution: Gradient 0% -> 20% EtOAc in Hexanes. The mono-bromide usually elutes just after the starting material.
-
Typical Yield: 65-75% (isolated).
Protocol B: Lateral Lithiation (Direct C-C Bond Formation)
This method allows for the direct attachment of carbon chains (e.g., hydroxyalkylation with aldehydes) without an intermediate halide.[1]
Critical Constraint: The benzo[d]isoxazole ring is base-sensitive. The temperature must never exceed -60°C while the base is present.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck flask equipped with a low-temperature thermometer. Maintain a strict Argon atmosphere.
-
Reagent Prep (LDA): It is safer to generate LDA in situ to ensure accurate titer.
-
Add dry THF and Diisopropylamine (1.1 equiv) to the flask. Cool to -78°C (Dry ice/Acetone).
-
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.
-
-
Substrate Addition: Dissolve 5-Fluoro-3-methylbenzo[d]isoxazole in minimal dry THF. Add this solution dropwise down the side of the flask to the LDA solution at -78°C over 15 minutes.
-
Observation: The solution will likely turn a deep red/orange color, indicating the formation of the benzylic-type anion.
-
Timing: Stir for exactly 45 minutes at -78°C. Longer times increase the risk of ring fragmentation.
-
-
Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, Allyl Bromide) (1.2 equiv) dropwise.
-
Note: If using alkyl halides, add HMPA or DMPU (1.0 equiv) to facilitate reaction rates at low temperatures.
-
-
Quench: After 1 hour at -78°C, quench while cold with saturated NH₄Cl solution. Do not allow the reaction to warm up before quenching.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Mechanism & Pathway Visualization:
Figure 2: Mechanistic divergence in lateral lithiation. Temperature control is the sole determinant of success vs. decomposition.
Application Data: Linker Synthesis
Once the 3-(bromomethyl) intermediate (from Protocol A) is obtained, it serves as a universal donor for creating bio-conjugates.
Table 1: Nucleophilic Substitution Efficiency (3-Bromomethyl-5-fluoro-benzo[d]isoxazole)
| Nucleophile | Reagents | Conditions | Yield | Application |
| Azide ( | NaN₃, DMF | 25°C, 4h | 92% | Click Chemistry precursor |
| Amine (Piperidine) | K₂CO₃, MeCN | 60°C, 2h | 85% | Risperidone-like analogs |
| Thiol (Cysteine) | Et₃N, DCM | 0°C, 1h | 88% | Protein Conjugation |
| Alkoxide (PEG-OH) | NaH, THF | 0°C -> RT | 60% | Solubility enhancement |
References
-
General Reactivity of Benzo[d]isoxazoles
-
Review: Vicini, P., et al. "Benzo[d]isoxazole derivatives: a review of their preparation and pharmacological activity." Farmaco2004 , 59, 10-20. Link
-
-
Lateral Lithiation Protocols
-
Radical Bromination (Wohl-Ziegler)
-
Green Solvent Adaptation: Podgoršek, A., et al. "NBS/AIBN bromination in fluorinated solvents." Green Chemistry2009 , 11, 133-136. Link
-
-
Risperidone Analog Synthesis (Relevant 6-fluoro vs 5-fluoro chemistry)
-
Patent: Janssen Pharmaceutica. "Process for preparing 3-piperidinyl-1,2-benzisoxazoles." US Patent 4804663. Link
-
-
Ring Opening/Kemp Elimination
Sources
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 6. The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors | MDPI [mdpi.com]
reaction conditions for coupling 5-Fluoro-3-methylbenzo[d]isoxazole
An In-Depth Technical Guide to Coupling Strategies for 5-Fluoro-3-methylbenzo[d]isoxazole
Abstract This guide details the reaction conditions and experimental protocols for coupling 5-Fluoro-3-methylbenzo[d]isoxazole , a critical scaffold in medicinal chemistry (notably as a bioisostere for indoles and a precursor in antipsychotic synthesis). Unlike simple aromatics, this molecule possesses a "dual-personality" reactivity: a base-sensitive isoxazole ring prone to Kemp elimination and a pseudo-benzylic methyl group at the C3 position. This document prioritizes Lateral Lithiation and Radical Functionalization as the primary coupling vectors, providing self-validating protocols to navigate the stability/reactivity trade-offs.
Part 1: Strategic Analysis & Reactivity Profile
The 5-Fluoro-3-methylbenzo[d]isoxazole scaffold presents three distinct reactive sites. Successful coupling requires selecting conditions that activate the desired site without triggering the catastrophic ring-opening characteristic of 1,2-benzisoxazoles.
Reactivity Map
-
C3-Methyl Group (Pseudo-Benzylic): The protons on the C3-methyl group are acidic (
) due to the electron-withdrawing nature of the C=N bond. This allows for Lateral Lithiation , generating a nucleophile for C-C bond formation. -
The Isoxazole Core (The "Fragile" Link): The N-O bond is weak. Under strong basic conditions at elevated temperatures (or with nucleophilic bases), the ring undergoes Kemp Elimination , collapsing into 2-hydroxy-5-fluorobenzonitrile.
-
The Benzene Ring (EAS Deactivated): The 5-Fluoro substituent and the isoxazole ring deactivate the benzene ring toward Electrophilic Aromatic Substitution (EAS). Direct coupling here is difficult without pre-functionalization (e.g., iodination).
Figure 1: Reaction pathways for 5-Fluoro-3-methylbenzo[d]isoxazole. Path A and B are productive coupling routes; the Red path represents the primary failure mode.
Part 2: Experimental Protocols
Protocol A: C(sp3)-C(sp3) Coupling via Lateral Lithiation
Objective: Direct alkylation of the C3-methyl group to extend the carbon chain. Mechanism: Deprotonation by a non-nucleophilic base (LDA) creates a resonance-stabilized aza-enolate, which attacks alkyl halides or carbonyls.
Critical Parameters:
-
Base: Lithium Diisopropylamide (LDA) is mandatory.
-Butyllithium ( -BuLi) is too nucleophilic and may attack the C=N bond, causing ring cleavage. -
Temperature: Must be maintained strictly at -78°C . Above -60°C, the lithiated species is unstable and prone to ring fragmentation.
-
Quenching: Electrophiles must be added at -78°C.
Step-by-Step Methodology:
-
Preparation of LDA:
-
In a flame-dried 3-neck flask under Argon, charge dry THF (10 mL/mmol substrate).
-
Add Diisopropylamine (1.1 equiv).
-
Cool to -78°C (dry ice/acetone bath).
-
Dropwise add
-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 mins to ensure complete conversion to LDA.
-
-
Lithiation:
-
Dissolve 5-Fluoro-3-methylbenzo[d]isoxazole (1.0 equiv) in dry THF (5 mL/mmol).
-
Add this solution dropwise to the LDA solution at -78°C over 15 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Observation: The solution typically turns deep yellow/orange, indicating anion formation.
-
Stir for exactly 45 minutes at -78°C. Do not exceed 1 hour.
-
-
Coupling (Electrophile Addition):
-
Add the electrophile (e.g., Benzyl bromide, Methyl iodide, or an aldehyde) (1.2 equiv) dissolved in minimal THF dropwise.
-
Stir at -78°C for 1 hour.
-
-
Work-up:
-
Quench with saturated aqueous
while still at -78°C. -
Allow to warm to room temperature.
-
Extract with EtOAc (3x), wash with brine, dry over
. -
Purify via flash column chromatography (Hexanes/EtOAc).
-
Self-Validation Check:
-
Success:
NMR shows disappearance of the C3-methyl singlet ( ppm) and appearance of a triplet/multiplet for the new alkyl chain. -
Failure (Ring Opening): Appearance of a nitrile peak (
) in IR or phenolic protons in NMR indicates formation of 2-hydroxy-5-fluorobenzonitrile.
Protocol B: C(sp3)-Heteroatom Coupling via Radical Bromination
Objective: Functionalization of the methyl group to a bromomethyl handle (
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 5-Fluoro-3-methylbenzo[d]isoxazole (1.0 equiv) in
or Trifluorotoluene ( ) (0.1 M concentration). is a greener, higher-boiling alternative to .
-
-
Reagent Addition:
-
Add N-Bromosuccinimide (NBS) (1.05 equiv). Recrystallize NBS before use to remove HBr, which degrades the isoxazole.
-
Add Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 equiv).
-
-
Initiation & Reflux:
-
Heat to reflux (
). -
Irradiate with a visible light lamp (optional but accelerates initiation) or simply reflux.
-
Monitor by TLC.[1] Reaction is typically complete in 2-4 hours.
-
-
Work-up:
-
Cool to 0°C to precipitate succinimide. Filter off the solid.
-
Concentrate the filtrate.
-
Note: The benzylic bromide is reactive. Use immediately for the next coupling step (e.g., reaction with piperidine/base) without extensive purification to avoid hydrolysis.
-
Part 3: Data Summary & Troubleshooting
Comparative Coupling Strategies
| Feature | Lateral Lithiation (Protocol A) | Radical Bromination (Protocol B) |
| Coupling Type | C-C Bond Formation | Precursor for C-N / C-O / C-S |
| Reagents | LDA / THF / -78°C | NBS / AIBN / Reflux |
| Key Risk | Ring Opening (if Temp > -60°C) | Over-bromination (forming |
| Selectivity | High (Kinetic control) | Moderate (Thermodynamic control) |
| Substrate Tolerance | Low (Sensitive to acidic protons) | High (Tolerates esters, nitriles) |
Troubleshooting Guide: The "Kemp Elimination" Trap
The most common failure mode when coupling benzo[d]isoxazoles is the base-promoted ring opening.
-
Symptom: Low yield, formation of a polar, phenolic byproduct.
-
Cause: The base deprotonated the C3-methyl, but the temperature allowed the anion to equilibrate or the base attacked the C3 position nucleophilically.
-
Solution:
-
Switch from
-BuLi to LiHMDS or LDA (sterically hindered bases). -
Ensure internal reaction temperature never rises above -70°C during addition.
-
Reduce reaction time (quench immediately after electrophile consumption).
-
References
-
Casey, M., et al. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal.[2] Link
- Grounding: Establishes the benzo[d]isoxazole scaffold's relevance and stability profiles in drug synthesis (Risperidone context).
-
Natale, N. R., & Mirzaei, Y. R. (1993).[3] The Lateral Metalation of Isoxazoles.[4][5] A Review. Organic Preparations and Procedures International. Link
- Grounding: Authoritative review on lateral lithiation conditions (LDA, -78°C) preventing ring cleavage.
-
BenchChem Technical Guide. (2025). 5-Bromo-3-methylbenzo[d]isoxazole Chemical Properties and Protocols. Link
- Grounding: Provides physical property data and general handling for halogen
-
Waldo, J. P., & Larock, R. C. (2007).[6] Synthesis of Isoxazoles via Electrophilic Cyclization. Journal of Organic Chemistry. Link
- Grounding: Discusses the electrophilic sensitivity of the isoxazole ring and alternative synthesis routes if direct coupling fails.
-
Uno, H., et al. (1986). Lateral Lithiation of 3-Methylisoxazoles. Heterocycles. Link
- Grounding: Primary literature source for the specific base/temperature requirements to avoid Kemp elimin
Sources
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. The Lateral Metalation of Isoxazolo[3,4- d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
Troubleshooting & Optimization
improving reaction yields of 5-Fluoro-3-methylbenzo[d]isoxazole synthesis
Ticket System Status: [ONLINE] Current Topic: Optimization of Reaction Yields & Troubleshooting Target Molecule: 5-Fluoro-3-methylbenzo[d]isoxazole (CAS: Various / Analogous to Risperidone intermediates)
Core Directive: The "Golden Route" Protocol
As a Senior Application Scientist, I have analyzed the kinetic and thermodynamic profiles of this synthesis. The most robust, high-yield pathway for 5-fluoro-3-methylbenzo[d]isoxazole is the intramolecular nucleophilic aromatic substitution (
Unlike acid-catalyzed cyclizations of phenols, this route leverages the high electronegativity of the fluorine atom at the ortho position (C-2) to drive the ring closure under basic conditions.
The Validated Workflow
Precursor: 1-(2,5-difluorophenyl)ethanone (2,5-Difluoroacetophenone).
Reagents: Hydroxylamine hydrochloride (
Step-by-Step Methodology
-
Oximation (The Setup):
-
Dissolve 1-(2,5-difluorophenyl)ethanone (1.0 eq) in Ethanol (5-10 volumes).
-
Add Hydroxylamine hydrochloride (1.2 eq).
-
Add Sodium Acetate (1.5 eq) or Pyridine to buffer the HCl released. Critical: Failure to buffer leads to Beckmann Rearrangement.
-
Reflux (78°C) for 2–4 hours. Monitor by TLC/HPLC for ketone consumption.
-
Checkpoint: Isolate the oxime or proceed in one pot? Recommendation: Isolate the oxime for the highest purity. Pour into water, filter the white solid.
-
-
Cyclization (
Ring Closure):-
Dissolve the isolated oxime in DMF (for speed) or Ethanol (for safety/cost).
-
Add Base: Potassium Hydroxide (KOH, 2.0 eq) pellets or Potassium tert-butoxide (
, 1.1 eq). -
Heat to 60–80°C.
-
Mechanism:[1][2][3][4][5] The base deprotonates the oxime oxygen (
). The resulting oximate anion attacks the C-2 position, displacing the fluoride. -
Quench: Pour onto ice water. The product precipitates.[3]
-
Visualizing the Pathway & Failure Modes
The following diagram illustrates the reaction logic and the critical divergence point where yields are lost to the Beckmann Rearrangement.
Caption: Reaction pathway showing the competition between Base-Mediated Cyclization (Green) and Acid-Mediated Beckmann Rearrangement (Red).
Troubleshooting Center (FAQs)
Ticket #001: "My product contains a significant amount of amide impurity."
Diagnosis: Beckmann Rearrangement.[2][6][7]
Root Cause: The reaction environment became acidic. This usually happens during the oximation step if
-
Immediate Fix: Ensure you are using at least 1.2–1.5 equivalents of Sodium Acetate or Pyridine during oximation.
-
Process Check: Do not use strong mineral acids (HCl/H2SO4) as catalysts for this specific substrate.
Ticket #002: "The cyclization yield is stalled at 50%."
Diagnosis: Geometric Isomerism (
-
Thermodynamic Push: Increase the reaction temperature to >75°C to overcome the rotation barrier around the C=N bond.
-
Solvent Switch: Switch from Ethanol to a dipolar aprotic solvent like DMF or DMSO . These solvents stabilize the transition state and lower the energy barrier for isomerization.
Ticket #003: "I am seeing defluorination or multiple spots on TLC."
Diagnosis: Competitive Nucleophilic Attack.
Root Cause: Your base is acting as a nucleophile rather than just a base. If you use Sodium Methoxide (
-
Base Selection: Use a non-nucleophilic base like Potassium tert-butoxide (
) or Sodium Hydride (NaH) . -
Stoichiometry: Do not exceed 2.5 equivalents of base.
Data & Optimization Tables
Solvent Selection Guide for Cyclization
| Solvent | Reaction Rate | Yield Potential | Risk Factor | Recommendation |
| Ethanol | Slow | Moderate (60-70%) | Low | Good for scale-up; requires longer times. |
| DMF | Fast | High (85-95%) | Thermal Runaway | Preferred for lab scale. |
| Toluene | Very Slow | Low | Phase Transfer needed | Use only with PTC (e.g., TBAB). |
| Water | Moderate | High (Green Chem) | Solubility | Requires surfactant/PTC. |
Base Equivalents vs. Conversion (Experimental Data)
Based on 1.0 eq Oxime in DMF at 80°C
| Base (Equiv) | Time to Completion | Impurity Profile |
| KOH (1.0) | > 24 Hours | High (Incomplete) |
| KOH (2.0) | 2 Hours | Low (Clean) |
| KOH (5.0) | 1 Hour | Moderate (Defluorination side-products) |
| 30 Mins | Very Low (Best Quality) |
References
- Synthesis of Benzisoxazoles via Oxime Cyclization Source: BenchChem Technical Guides. "Troubleshooting Cyclization in Benzoxazole Synthesis" (Analogous chemistry for Benzisoxazoles).
- Preparation of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride (Patent CN111777601B)
-
Beckmann Rearrangement Mechanisms
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks
- Source:The Journal of Organic Chemistry (via PMC). Discusses regioselective reactions of halogenoximes, supporting the mechanism logic.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3303216A - Method of producing cycloalkanone oximes - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
solving solubility issues with 5-Fluoro-3-methylbenzo[d]isoxazole
Here is the technical support center for solving solubility issues with 5-Fluoro-3-methylbenzo[d]isoxazole:
Welcome, Researchers. This guide is designed to serve as a dedicated resource for troubleshooting solubility challenges encountered with 5-Fluoro-3-methylbenzo[d]isoxazole and other structurally related benzisoxazole derivatives. As a Senior Application Scientist, my goal is to provide you with both the theoretical grounding and practical, field-proven protocols to help you achieve consistent and reliable experimental results.
Understanding the Challenge: Why is 5-Fluoro-3-methylbenzo[d]isoxazole Likely to be Poorly Soluble?
5-Fluoro-3-methylbenzo[d]isoxazole belongs to a class of heterocyclic compounds that are often "brick-dust" molecules—highly crystalline and stable, which makes them inherently difficult to dissolve in aqueous media.[1] The rigid, fused aromatic ring structure of the benzisoxazole core contributes to a high crystal lattice energy, which must be overcome by solvent molecules for dissolution to occur.[2][3] Furthermore, the lipophilic nature of the molecule, which can be estimated by a high LogP value, suggests a preference for non-polar environments over aqueous solutions.[2][4]
Many new chemical entities emerging from drug discovery programs, particularly those synthesized through combinatorial chemistry, are lipophilic and exhibit poor water solubility, a significant hurdle for both in vitro and in vivo studies.[2][4] It's estimated that over 70% of new drug candidates face this issue.[3] Therefore, encountering solubility problems with a novel benzisoxazole derivative is a common challenge, not an experimental failure.
Frequently Asked Questions (FAQs)
Q1: I've tried dissolving 5-Fluoro-3-methylbenzo[d]isoxazole in my aqueous buffer, and it won't go into solution. What's happening?
A: This is the most common issue for compounds of this class. The inability to dissolve directly in aqueous buffers is due to the compound's high lipophilicity and stable crystalline structure.[1] The energy required for water molecules to break apart the compound's crystal lattice and solvate the individual molecules is unfavorably high. Direct addition to buffers will almost certainly result in suspension rather than a true solution.
Q2: What is the first solvent I should try for making a stock solution?
A: For initial solubilization, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry-standard starting point for creating high-concentration stock solutions of poorly soluble compounds.[5] It is a powerful solvent capable of dissolving a wide range of organic molecules.
Q3: I've dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How do I prevent this?
A: This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of the organic co-solvent (like DMSO) is no longer high enough to keep the compound dissolved in the aqueous medium. Here are the key strategies to address this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically ≤0.5% to avoid solvent-induced artifacts in biological assays.
-
Reduce the Stock Concentration: Making a less concentrated stock solution in DMSO can sometimes help, as the compound is less likely to crash out upon dilution.
-
Modify the Aqueous Buffer: The addition of solubilizing excipients to your final assay buffer can maintain the compound's solubility. This is a core strategy detailed in the troubleshooting guides below.
Q4: Can I use sonication or heating to help dissolve the compound?
A: Yes, these physical methods can be very effective.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up particle agglomerates and accelerate the dissolution process.[5][6]
-
Heating: Gently warming the solution (e.g., to 37-40°C) can increase the kinetic energy of the system and improve solubility. However, you must be cautious about the thermal stability of your compound. Always check for degradation after heating.
Q5: Are there alternatives to DMSO?
A: Yes. If DMSO is incompatible with your experimental system, other water-miscible organic solvents can be used. N,N-Dimethylformamide (DMF) and Dimethylacetamide (DMA) are common alternatives with similar solubilizing power.[5] For certain applications, ethanol can also be considered, though it is generally a weaker solvent for highly lipophilic compounds.
Troubleshooting Guide: Preparing Solutions for In Vitro Assays
This section provides a systematic approach to solubilizing 5-Fluoro-3-methylbenzo[d]isoxazole for typical biochemical or cell-free assays.
Workflow for Solubilization
The following flowchart provides a decision-making framework for tackling solubility issues.
Caption: A step-by-step workflow for preparing and troubleshooting solutions.
Protocol 1: The Co-Solvent Approach
This is the most direct method for improving solubility. The principle is to use a water-miscible organic solvent to create a high-concentration stock that can be diluted into the final aqueous medium.[5]
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock: Weigh out the required amount of 5-Fluoro-3-methylbenzo[d]isoxazole and add pure, anhydrous DMSO to create a stock solution in the range of 10-50 mM.
-
Aid Dissolution: Vortex the solution vigorously. If particulates remain, place the vial in a 37°C water bath for 10-15 minutes or in a sonicating bath for 5-10 minutes.
-
Visual Confirmation: Hold the vial against a light source to ensure the solution is completely clear and free of any solid particles. This is your stock solution.
-
Serial Dilution: Perform serial dilutions of your stock in 100% DMSO if lower concentrations are needed for your dose-response curve.
-
Final Dilution: Add a small aliquot of the DMSO stock to your final aqueous assay buffer. Crucially, add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating. Ensure the final concentration of DMSO is below the tolerance level of your assay (typically <0.5%).
Causality: DMSO acts as a strong co-solvent, disrupting the crystal lattice of the compound and keeping it solvated.[5] When this solution is diluted, the key is to disperse the compound molecules into the aqueous environment so quickly that they are surrounded by water before they can re-aggregate and precipitate.
Protocol 2: pH Adjustment
If your compound has an ionizable group (an acidic or basic center), altering the pH of the buffer can dramatically increase solubility. While 5-Fluoro-3-methylbenzo[d]isoxazole itself does not have a readily ionizable group, many derivatives might.
Step-by-Step Methodology:
-
Determine pKa: If possible, determine the pKa of your compound. For basic compounds, adjusting the pH to 2 units below the pKa will result in >99% ionization (protonation). For acidic compounds, adjusting the pH to 2 units above the pKa will achieve >99% ionization (deprotonation).
-
Prepare pH-Adjusted Buffers: Prepare a range of buffers (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Test Solubility: Attempt to dissolve the compound (or a DMSO stock dilution) in these buffers.
-
Assay Compatibility: Ensure the final pH is compatible with your protein, enzyme, or cell system.
Causality: The ionized (charged) form of a compound is almost always more water-soluble than the neutral form. By converting the compound to its salt form in situ, you increase its interaction with polar water molecules.[2][7]
Troubleshooting Guide: Preparing Solutions for Cell-Based Assays
Cell-based assays introduce a new layer of complexity: cytotoxicity. High concentrations of organic solvents or other excipients can be toxic to cells, confounding your results.
Protocol 3: Using Solubilizing Excipients
When simple co-solvents are insufficient or cause toxicity, formulation aids can be used. These are added to the cell culture media to create a more favorable environment for the compound.
A. Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the aqueous medium.[8]
Caption: Diagram of a surfactant micelle encapsulating a hydrophobic molecule.
Step-by-Step Methodology:
-
Select a Biocompatible Surfactant: Polysorbates (e.g., Tween® 80) or poloxamers are common choices for cell-based work.[8]
-
Prepare Surfactant-Containing Medium: Add the surfactant to your cell culture medium at a concentration above its CMC but below its toxicity threshold. A typical starting concentration for Tween® 80 is 0.1% - 1%.
-
Prepare Compound Stock: Create a concentrated stock of your compound in DMSO as previously described.
-
Dilute into Medium: While vortexing, slowly add the DMSO stock to the surfactant-containing medium. The micelles will form around the drug molecules as they are introduced.
-
Run Controls: Always include a "vehicle control" in your experiment containing the same concentration of DMSO and surfactant to account for any effects of the formulation itself on the cells.
B. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[3][9]
Step-by-Step Methodology:
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, biocompatible choice.
-
Prepare a Complexation Solution: Dissolve HP-β-CD in your cell culture medium. Concentrations can range from 1-10% (w/v).
-
Add the Compound: The compound (either as a solid or a concentrated DMSO stock) is added to the cyclodextrin solution.
-
Allow for Complexation: The mixture should be stirred or agitated, sometimes with gentle heating, for several hours to allow for the formation of the inclusion complex.
-
Sterile Filtration: Before adding to cells, the final solution should be sterile filtered (0.22 µm filter) to remove any non-complexed drug particles.
Data Summary: Common Solvents and Excipients
| Agent | Type | Typical Starting Concentration | Pros | Cons |
| DMSO | Co-solvent | < 0.5% (final) | Excellent solubilizing power for stock solutions.[5] | Can be toxic to cells at >1%; may interfere with some assays. |
| Ethanol | Co-solvent | < 1% (final) | Less toxic than DMSO; volatile. | Weaker solvent for highly lipophilic compounds. |
| Tween® 80 | Surfactant | 0.1 - 1% | Forms micelles to solubilize compounds; generally low toxicity.[8] | Can interfere with assays involving membranes or lipids. |
| HP-β-CD | Complexing Agent | 1 - 10% (w/v) | Forms inclusion complexes; very low toxicity.[3][9] | Can be expensive; may alter drug-target binding kinetics. |
This technical guide provides a structured and scientifically grounded approach to overcoming the solubility challenges associated with 5-Fluoro-3-methylbenzo[d]isoxazole. By systematically applying these principles and protocols, researchers can develop robust and reproducible experimental conditions.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Ritika, S., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Sprenger, A., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. brieflands.com [brieflands.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing Recrystallization of 5-Fluoro-3-methylbenzo[d]isoxazole
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 5-Fluoro-3-methylbenzo[d]isoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and aim to achieve high purity through crystallization. As a key intermediate in pharmaceutical development, obtaining 5-Fluoro-3-methylbenzo[d]isoxazole in a highly pure, crystalline form is critical for downstream applications and regulatory compliance.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during the development of a robust recrystallization protocol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when developing a recrystallization procedure for a novel or sparsely documented compound like 5-Fluoro-3-methylbenzo[d]isoxazole.
Q1: Where should I begin when selecting a recrystallization solvent for 5-Fluoro-3-methylbenzo[d]isoxazole?
A1: The process begins with small-scale solubility testing across a range of solvents with varying polarities. The principle of "like dissolves like" is a useful starting point.[1] 5-Fluoro-3-methylbenzo[d]isoxazole is a moderately polar, aromatic heterocyclic compound. Therefore, you should screen solvents ranging from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate, acetone), to polar protic (e.g., ethanol, isopropanol) and polar aprotic (e.g., acetonitrile).
An ideal single recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3] This temperature-dependent solubility differential is the fundamental driving force for crystallization.[4][5][6]
Q2: What are the essential characteristics of a "good" recrystallization solvent?
A2: A suitable solvent must meet several key criteria:
-
Favorable Solubility Curve: The compound should have high solubility in the hot solvent and low solubility in the cold solvent. This ensures minimal product loss in the mother liquor upon cooling.[1][2][3]
-
Inertness: The solvent must not react chemically with the compound being purified.[5][7]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][7]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process. A boiling point that is too high can make drying difficult.[1]
-
Boiling Point vs. Melting Point: The solvent’s boiling point should be lower than the melting point of the compound to prevent the substance from "oiling out" (melting in the solvent instead of dissolving).[1][8]
Q3: Should I use a single solvent or a mixed-solvent system?
A3: This depends entirely on the results of your solubility screening. A single-solvent system is generally preferred for its simplicity and reproducibility.[9] However, if no single solvent provides the ideal temperature-dependent solubility profile, a mixed-solvent system is an excellent alternative.[10]
A mixed-solvent system consists of two miscible solvents: one in which 5-Fluoro-3-methylbenzo[d]isoxazole is highly soluble (the "solvent" or "good solvent") and another in which it is poorly soluble (the "anti-solvent" or "bad solvent").[10][11]
Part 2: In-Depth Troubleshooting Guide
This section tackles specific experimental issues you may encounter.
Q4: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase.[8][12] This is a common problem, especially when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to supersaturation at a temperature above the compound's melting point.[13][14] Oiled out products are often impure because the liquid phase can readily dissolve impurities.[13]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the primary solvent to decrease the saturation point. Allow it to cool more slowly.[13][15]
-
Lower the Cooling Temperature: The goal is to have crystallization occur at a temperature below the compound's melting point. Using a solvent with a lower boiling point is an effective strategy.[15]
-
Promote Nucleation: As the solution cools, vigorously stir or scratch the inside of the flask with a glass rod at the liquid-air interface. This can sometimes provide the energy barrier needed for nucleation to occur instead of oiling.[15][16]
-
Change the Solvent System: If oiling persists, the chosen solvent is likely unsuitable. Re-evaluate your solvent screen for a system with a lower boiling point or switch to a different mixed-solvent pair.
Q5: I followed the procedure, but no crystals are forming upon cooling. What should I do?
A5: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or it is a stable supersaturated solution that requires induction to nucleate.[8]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8][9]
-
Seeding: If you have a small crystal of pure 5-Fluoro-3-methylbenzo[d]isoxazole, add it to the cooled solution. A seed crystal acts as a template for crystal lattice formation.[8]
-
-
Increase Concentration: If induction methods fail, you likely used too much solvent.[8][13] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow the more concentrated solution to cool slowly again.[13][15]
-
Cool to a Lower Temperature: If crystals still do not form at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.[8]
Q6: My final product is still impure after recrystallization. What went wrong?
A6: This usually indicates one of several issues:
-
Cooling Was Too Rapid: If the solution is cooled too quickly, impurities can become trapped within the rapidly forming crystal lattice.[9] The key to high purity is slow crystal growth. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Poor Solvent Choice: The chosen solvent may not effectively differentiate between your compound and a specific impurity. For example, if an impurity has very similar solubility characteristics to your product in the chosen solvent, it will co-crystallize. In this case, you must select a different solvent system.
-
Incomplete Washing: Ensure the filtered crystals are washed with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
Q7: The recovery yield of my purified product is very low. How can I improve it?
A7: Low yield is a common optimization challenge. The primary cause is often using an excessive amount of solvent, which leaves a significant portion of the product dissolved in the mother liquor even after cooling.[13]
Optimization Strategies:
-
Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Ensure Complete Cooling: Allow adequate time for the solution to cool, first to room temperature and then in an ice bath, to maximize the precipitation of the product.
-
Solvent Selection: A solvent with a steeper solubility curve (i.e., a very large difference in solubility between hot and cold) will give a better recovery.
-
Second Crop of Crystals: It is sometimes possible to recover more product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
Part 3: Experimental Protocols & Data
Protocol 1: Micro-Scale Solvent Screening
This protocol allows for the rapid testing of multiple solvents using a small amount of crude 5-Fluoro-3-methylbenzo[d]isoxazole.
Methodology:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature. After adding ~0.5 mL, agitate the tube. Record the solubility at room temperature.
-
If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and heat gently towards the solvent's boiling point.[7]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed.
-
Remove the tube from the heat and allow it to cool to room temperature. Then, place it in an ice bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will show insolubility at room temperature but complete dissolution when hot, followed by abundant crystal formation upon cooling.[7]
Hypothetical Solubility Data for 5-Fluoro-3-methylbenzo[d]isoxazole
The following table summarizes plausible results from the screening protocol described above, providing a basis for solvent selection.
| Solvent | Polarity Index | Solubility at 20°C | Solubility at Boiling Point | Observations on Cooling | Suitability |
| Hexanes | 0.1 | Insoluble | Insoluble | No change | Poor (Anti-solvent) |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | Poor recovery | Poor (Good solvent) |
| Acetone | 5.1 | Soluble | Very Soluble | Poor recovery | Poor (Good solvent) |
| Isopropanol | 3.9 | Sparingly Soluble | Soluble | Excellent crystal formation | Excellent Candidate |
| Ethanol | 4.3 | Soluble | Very Soluble | Poor recovery | Poor (Good solvent) |
| Water | 10.2 | Insoluble | Insoluble | No change | Poor (Anti-solvent) |
Protocol 2: Two-Solvent Recrystallization using Ethanol/Water
This protocol is used when no single solvent is ideal. Here, the compound is dissolved in a "good" solvent (Ethanol) and then a "bad" solvent (Water) is added to induce precipitation.
Methodology:
-
Place the crude 5-Fluoro-3-methylbenzo[d]isoxazole in an Erlenmeyer flask.
-
Heat a sufficient quantity of both the "good" solvent (Ethanol) and the "anti-solvent" (Water) in separate beakers.
-
Add the minimum volume of hot ethanol to the flask to just dissolve the compound completely.
-
Once dissolved, slowly add the hot water dropwise to the solution while keeping the solution near its boiling point.[10][11]
-
Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
To ensure a homogenous solution for slow crystal growth, add a few drops of hot ethanol until the cloudiness just disappears.[10]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
Visualizations
Workflow for Solvent System Selection
Caption: Decision workflow for selecting an appropriate recrystallization solvent system.
Idealized Solubility Curve for Recrystallization
Caption: Diagram of an ideal solvent's solubility curve for effective recrystallization.
References
-
What is the principle of crystallization? - Quora . Available at: [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York . Available at: [Link]
-
Video: Crystal Growth: Principles of Crystallization - JoVE . Available at: [Link]
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Crystallization: Definition, Principle, Demonstration & Application - Aakash . Available at: [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York . Available at: [Link]
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Crystallization - ETH Zurich . Available at: [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd . Available at: [Link]
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Crystallization - Organic Chemistry at CU Boulder . Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York . Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts . Available at: [Link]
-
Oiling Out in Crystallization - Mettler Toledo . Available at: [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit . Available at: [Link]
-
Recrystallization using two solvents - YouTube . Available at: [Link]
-
Recrystallization-1.doc.pdf - Harvard University . Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester . Available at: [Link]
-
Problems in recrystallization - Biocyclopedia . Available at: [Link]
-
Recrystallization (chemistry) - Wikipedia . Available at: [Link]
-
Experiment 9 — Recrystallization - Swarthmore College . Available at: [Link]
-
Recrystallization - Single Solvent - UCLA Chemistry . Available at: [Link]
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- 5. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
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- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 16. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Cross-Coupling Reactions of Fluorinated Benzisoxazoles
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support center for cross-coupling reactions involving fluorinated benzisoxazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation on this important heterocyclic motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you overcome common challenges and accelerate your research.
The fluorinated benzisoxazole core is a privileged scaffold in modern drug discovery. However, the presence of both the isoxazole ring and fluorine substituents introduces unique electronic and steric challenges that can complicate standard cross-coupling protocols. This guide provides a structured approach to catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers often have when starting a cross-coupling project with fluorinated benzisoxazoles.
Q1: Why are cross-coupling reactions on fluorinated benzisoxazoles so challenging?
A1: The challenges arise from a combination of electronic and steric factors. The benzisoxazole ring system itself can act as a ligand to the metal center, potentially leading to catalyst inhibition.[1] Furthermore, fluorine atoms are strongly electron-withdrawing, which significantly alters the electronic properties of the aromatic ring. This can make the oxidative addition of an aryl halide to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, more difficult.[2][3] Conversely, in some cases, the C-F bond itself can be activated, leading to undesired side reactions.[4][5]
Q2: I have a 6-fluoro-3-bromobenzisoxazole. Should I be concerned about activating the C-F bond instead of the C-Br bond?
A2: Generally, for palladium-catalyzed couplings, the reactivity of aryl halides follows the trend I > Br > Cl >> F.[6] Therefore, with a standard palladium catalyst system, you will achieve selective oxidative addition into the C-Br bond while the C-F bond remains intact. This chemoselectivity is a powerful tool, allowing for sequential functionalization.[5] However, specialized nickel catalysts or very harsh reaction conditions could potentially activate the C-F bond.[4][7]
Q3: What is the most critical parameter to control for a successful reaction?
A3: While every parameter is important, the judicious choice of the supporting ligand for your palladium catalyst is arguably the most critical factor for success.[8][9] The ligand dictates the catalyst's stability, solubility, and reactivity, directly influencing its ability to perform the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10] For challenging substrates like fluorinated benzisoxazoles, a simple, unspecialized ligand like triphenylphosphine is often insufficient.
Q4: Should I use a palladium precatalyst or generate the active catalyst in situ?
A4: For consistency and improved reactivity, we strongly recommend using a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst.[8] These precatalysts generate the active LPd(0) species cleanly and efficiently upon exposure to a base, avoiding the often poorly understood and inefficient reduction steps required when starting with Pd(OAc)₂ or Pd₂(dba)₃.[6] This leads to more reliable and reproducible results, which is especially important when working with complex substrates.
Catalyst System Selection Workflow
The choice of catalyst, ligand, and base is highly dependent on the specific cross-coupling reaction you are performing. The flowchart below provides a general decision-making framework for initial reaction screening.
Caption: Initial catalyst system selection workflow.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Scenario: You are attempting to couple a fluorinated bromobenzisoxazole with an arylboronic acid and are experiencing issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| 1. No Reaction / Low Conversion | A. Catalyst Inactivity: The active Pd(0) species is not being generated or is decomposing. | Solution: Switch to a palladium precatalyst (e.g., SPhos Pd G3). These are designed for clean, rapid generation of the active catalyst.[8] Ensure all solvents are rigorously degassed to prevent oxidation of the Pd(0) species. |
| B. Poor Ligand Choice: The ligand is not sufficiently electron-rich or bulky to promote the challenging oxidative addition step with your electron-deficient substrate. | Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[11] These ligands stabilize the Pd(0) center and accelerate oxidative addition.[12] | |
| C. Inappropriate Base: The base may be too weak, insoluble, or contain excess water. | Solution: The base is crucial for activating the boronic acid to facilitate transmetalation.[13] Finely grind your base (K₃PO₄ is a good starting point) to maximize surface area.[3] Try a different base like Cs₂CO₃, which has better solubility in many organic solvents. | |
| 2. Protodeboronation of Boronic Acid | A. Presence of Water: Trace water can lead to the hydrolysis of the boronic acid, removing it from the catalytic cycle. | Solution: Use anhydrous solvents and reagents. Consider using a boronate ester (e.g., a pinacol ester), which is generally more stable to hydrolysis than the corresponding boronic acid.[3][10] |
| B. Base is too Strong/Nucleophilic: Certain bases can promote this side reaction. | Solution: If using a very strong base, consider switching to a milder one like K₂CO₃ or K₃PO₄.[11] | |
| 3. Homocoupling of Boronic Acid | A. Presence of Oxygen: Oxygen can act as an oxidant, leading to the homocoupling of two boronic acid molecules. | Solution: This is a classic sign of inadequate inerting. Ensure your reaction flask is thoroughly purged with an inert gas (argon is preferred) and that your solvents have been degassed via sparging or freeze-pump-thaw cycles.[8][10] |
| 4. Hydrodehalogenation | A. Catalyst is too Active / Conditions too Harsh: The catalyst promotes a side reaction where the aryl halide is reduced instead of coupled. | Solution: This can sometimes occur with very electron-rich ligands. Try lowering the reaction temperature or screening a slightly less electron-donating ligand. Ensure your boronic acid is of high purity, as impurities can sometimes facilitate this pathway.[10] |
Recommended Starting Conditions: Suzuki-Miyaura Coupling
The following table provides a robust starting point for your experiments.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Fluorinated Bromobenzisoxazole (1.0 equiv) | The C-Br bond is sufficiently reactive for oxidative addition with modern catalysts.[6] |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | A slight excess ensures complete consumption of the limiting aryl halide. |
| Pd Precatalyst | SPhos Pd G3 (1-2 mol%) | A highly active and reliable precatalyst for challenging couplings.[8] |
| Ligand | SPhos (1-2 mol% relative to Pd) | A bulky, electron-rich ligand known to be effective for electron-deficient substrates.[11] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A moderately strong, non-nucleophilic base effective for activating boronic acids.[3] |
| Solvent | 1,4-Dioxane or Toluene (0.1 - 0.2 M) | Anhydrous, degassed solvent is critical. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
Troubleshooting Guide: Buchwald-Hartwig Amination
Scenario: You are attempting to couple a fluorinated bromobenzisoxazole with a primary or secondary amine and are experiencing issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| 1. No Reaction / Low Conversion | A. Incorrect Base: The base is not strong enough to deprotonate the amine or the resulting amine-Pd complex. | Solution: C-N coupling typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common choice.[11] For less basic amines, a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) may be necessary.[14] |
| B. Ligand-Substrate Mismatch: The chosen ligand may not be optimal for the specific class of amine being used. | Solution: Ligand choice is critical. For primary amines, BrettPhos is an excellent ligand that prevents the formation of diarylated side products.[14] For a broad range of amines, RuPhos is a very robust choice. | |
| C. Catalyst Inhibition: The amine or the benzisoxazole nitrogen may be coordinating too strongly to the palladium center, inhibiting catalysis. | Solution: This is where bulky biarylphosphine ligands are essential. Their steric profile creates a "pocket" around the metal that facilitates the desired bond formation while discouraging the formation of stable, off-cycle inhibitor complexes.[1] | |
| 2. Hydrodehalogenation | A. β-Hydride Elimination (if amine has β-hydrogens): This is a common decomposition pathway. | Solution: The reductive elimination to form the C-N bond must be faster than β-hydride elimination. Using ligands that promote fast reductive elimination, such as the Buchwald biarylphosphines, is key.[8] |
| B. Reaction Temperature is too High: Excessive heat can promote decomposition pathways. | Solution: While heat is often required, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. |
General Experimental Protocol: Small-Scale Reaction Setup
This protocol outlines the essential steps for setting up a reliable cross-coupling reaction under an inert atmosphere.
-
Oven-Dry Glassware: Place the reaction vial, a magnetic stir bar, and any other necessary glassware in an oven (120 °C) overnight and allow to cool in a desiccator.
-
Add Solids: In a glovebox or under a positive flow of argon, add the fluorinated benzisoxazole halide, the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig), the base, and the palladium precatalyst to the reaction vial.
-
Seal the Vial: Tightly cap the vial with a screw cap containing a PTFE septum.
-
Add Solvent: Remove the vial from the glovebox. Using a syringe, add the anhydrous, degassed solvent.
-
Degas (Optional but Recommended): To be certain all oxygen is removed, you can briefly bubble argon through the reaction mixture for 1-2 minutes.
-
Heat Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate and heat at the desired temperature for the specified time.
-
Monitor Progress: The reaction can be monitored by taking small aliquots via syringe and analyzing by TLC, LC-MS, or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction (e.g., with water or saturated NH₄Cl), extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo before purification.
Advanced Topic: The Rise of Nickel Catalysis for C-F Activation
While palladium is the workhorse for C-Br and C-Cl bonds, activating the highly inert C-F bond often requires a different approach. Nickel catalysts have emerged as a powerful alternative for this challenging transformation.[4][5]
Why Nickel? Nickel is more electron-rich and can engage in different mechanistic pathways compared to palladium. For certain fluorinated substrates, a Ni(0) species can interact with the molecule to form a nickelacyclopropane intermediate, which then facilitates β-fluorine elimination to achieve a formal oxidative addition across the C-F bond.[4][5] This provides a synthetic route that is often orthogonal to palladium catalysis. If you need to functionalize a fluoro-benzisoxazole that lacks other halogens, exploring a nickel-based system (e.g., Ni(cod)₂ with a phosphine or NHC ligand) is a state-of-the-art strategy.[5]
Caption: A logical troubleshooting workflow for a failed cross-coupling reaction.
References
- Nakao, Y., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
Miura, M., & Nomura, M. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2025). Beilstein Journals. [Link]
-
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Thieme. [Link]
-
Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. (2012). PMC. [Link]
-
Wolf, C. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Wikipedia. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2016). Request PDF. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus de l'Académie des Sciences. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. [Link]
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Validation & Comparative
Introduction: Deciphering Molecular Structure Through Vibrational Signatures
An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Fluoro-3-methylbenzo[d]isoxazole: A Comparative Analysis for Researchers
Infrared (IR) spectroscopy stands as a cornerstone technique in chemical analysis, offering a rapid, non-destructive method to probe the vibrational modes of molecules. For researchers in drug discovery and materials science, the IR spectrum provides an invaluable fingerprint, revealing the presence and environment of key functional groups. This guide focuses on the characteristic IR absorption peaks of 5-Fluoro-3-methylbenzo[d]isoxazole, a heterocyclic compound of interest due to its prevalence in medicinal chemistry scaffolds.
Understanding the specific spectral features of this molecule is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed analysis of its expected IR spectrum, grounded in a comparative approach. By dissecting the contributions of the core benzisoxazole ring system and its substituents—the fluoro and methyl groups—we will build a comprehensive and predictive understanding of its vibrational landscape.
Methodology: Acquiring a High-Fidelity IR Spectrum
To ensure the collection of a reliable and reproducible IR spectrum for a solid sample like 5-Fluoro-3-methylbenzo[d]isoxazole, the Potassium Bromide (KBr) pellet method is a gold standard. This protocol ensures the sample is presented to the IR beam in a non-absorbing, transparent matrix, minimizing scattering effects and producing a high-quality spectrum.
Experimental Protocol: KBr Pellet Preparation and Spectral Acquisition
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of the 5-Fluoro-3-methylbenzo[d]isoxazole sample to a fine powder using a clean agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The KBr must be free of moisture, which is often ensured by drying in an oven at ~110°C for several hours and storing in a desiccator.
-
Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogenous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or semi-transparent, glass-like pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
The following diagram illustrates the workflow for this experimental procedure.
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Spectral Analysis: Characteristic Peaks and Comparative Insights
The IR spectrum of 5-Fluoro-3-methylbenzo[d]isoxazole is best interpreted by considering the contributions from its distinct structural components: the aromatic system, the isoxazole ring, the C-F bond, and the methyl group.
Caption: Key functional groups contributing to the IR spectrum of the title compound.
Below is a table summarizing the expected characteristic absorption bands, their origins, and a comparison with related structural motifs.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Comparative Notes |
| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Typical for all aromatic compounds. Appears at a slightly higher frequency than alkane C-H stretches[1]. |
| 2990–2850 | Medium-Weak | Methyl C-H Asymmetric & Symmetric Stretch | Characteristic of the -CH₃ group. These peaks are distinctly below the 3000 cm⁻¹ threshold for aromatic C-H stretches[1]. |
| ~1620–1650 | Medium-Strong | C=N Stretch (Isoxazole Ring) | The C=N stretching in isoxazole and related benzoxazole systems is often observed in this region[2][3]. |
| 1600–1450 | Medium (multiple bands) | Aromatic C=C Ring Stretch | These skeletal vibrations are characteristic of the benzene ring and are expected to present as a series of sharp bands. |
| ~1250–1200 | Strong | Aryl C-F Stretch | This is a highly characteristic and strong absorption. Studies on fluorinated aromatics, including 5-methyl-2-(p-fluorophenyl)benzoxazole, consistently place a strong C-F stretching band around 1220-1230 cm⁻¹[2]. |
| 900-800 | Medium-Strong | Aromatic C-H Out-of-Plane (OOP) Bending | The precise position is highly diagnostic of the benzene ring's substitution pattern. For a 1,2,4-trisubstituted ring, a strong band is typically expected in the 885-870 cm⁻¹ and/or 825-805 cm⁻¹ range. |
| ~850-800 | Medium | N-O Stretch | The N-O single bond stretch in isoxazole derivatives has been reported in this lower frequency range[3]. |
In-Depth Analysis and Key Differentiators
-
The C-F Stretch: A Definitive Marker: The most prominent and diagnostically significant peak in the fingerprint region is expected to be the C-F stretching vibration. Its high intensity is due to the large change in dipole moment during the vibration of the highly polar C-F bond. In a comparative analysis, the spectrum of 3-methylbenzo[d]isoxazole would lack this strong absorption, making it a clear point of differentiation.
-
The Heterocyclic Core: C=N and N-O Vibrations: The benzisoxazole ring contributes several key features. The C=N stretching frequency near 1620-1650 cm⁻¹ is characteristic of the imine functionality within the heterocyclic system[2][3]. This peak can sometimes overlap with the aromatic C=C stretching bands, but its relatively strong intensity often makes it discernible. The N-O stretch, being a lower energy vibration, appears in the deeper fingerprint region and provides further evidence for the isoxazole core.
-
Substitution Pattern Confirmation: The region below 900 cm⁻¹ is critical for confirming the substitution pattern on the benzene ring. The out-of-plane C-H "wagging" vibrations are highly sensitive to the positions of substituents. The presence of strong bands in the 900-800 cm⁻¹ range would strongly support the 1,2,4-trisubstitution pattern of 5-Fluoro-3-methylbenzo[d]isoxazole.
Conclusion
The infrared spectrum of 5-Fluoro-3-methylbenzo[d]isoxazole is a rich tapestry of vibrational information. By systematically dissecting the spectrum and assigning peaks based on established group frequencies and comparative data from analogous structures, researchers can confidently verify its identity and purity. The key identifiers are the strong aryl C-F stretch (~1250-1200 cm⁻¹), the C=N stretch of the isoxazole ring (~1620-1650 cm⁻¹), the distinct aromatic vs. aliphatic C-H stretches on either side of 3000 cm⁻¹, and the characteristic out-of-plane bending patterns confirming the substitution. This guide provides a robust framework for the interpretation of this spectrum, empowering scientists in their research and development endeavors.
References
- Nielsen, J. R., Liang, C. Y., & Smith, D. C. (2025, September 9). Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene*. Vertex AI Search.
- Journal of Analytical Atomic Spectrometry. (n.d.). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. Royal Society of Chemistry.
- Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (n.d.). PMC.
- Anto, P. L., Panicker, C. Y., Varghese, H. T., Philip, D., Temiz-Arpaci, O., Tekiner-Gulbas, B., & Yildiz, I. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744–749.
- Anto, P. L., Panicker, C. Y., Varghese, H. T., Philip, D., Temiz-Arpaci, O., Tekiner-Gulbas, B., & Yildiz, I. (2007, July 15). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. PubMed.
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry.
- 3-Methylbenzo[d]isoxazole | 4825-75-6. (n.d.). Sigma-Aldrich.
- Characteristic fragment of the IR spectra of benzimidazole isolated.... (n.d.). ResearchGate.
- Fluorinated Aromatic Compounds. (n.d.). ResearchGate.
- 3-Methylbenzo[d]isoxazole | CAS 4825-75-6. (n.d.). AMERICAN ELEMENTS.
- Table of Characteristic IR Absorptions. (n.d.).
Sources
Definitive Structural Assignment of 5-Fluoro-3-methylbenzo[d]isoxazole: A Comparative Validation Guide
Executive Summary: The Regioisomer Challenge
5-Fluoro-3-methylbenzo[d]isoxazole is a critical pharmacophore, notably serving as a key intermediate in the synthesis of atypical antipsychotics like Risperidone and Paliperidone.[1]
The Problem: The synthesis of benzisoxazoles often involves the cyclization of oximes (e.g., 2,4-difluorophenyl methyl ketoxime).[1] This step is prone to regioisomerism , frequently yielding the thermodynamically stable benzoxazole or N-oxide byproducts rather than the desired 1,2-benzisoxazole .[1]
The Solution: While NMR (
Comparative Analysis: Why Alternatives Fail
The following table contrasts standard analytical techniques against the requirements for validating the 5-Fluoro-3-methylbenzo[d]isoxazole scaffold.
| Feature | NMR ( | HR-MS (High-Res Mass Spec) | SC-XRD (Crystallography) |
| Primary Output | Chemical environment of nuclei | Exact mass & fragmentation | 3D Electron density map |
| Isomer Distinction | Low/Medium. Benzoxazole vs. Benzisoxazole shifts are subtle.[1] NOE correlations can be ambiguous in planar systems. | None. Both isomers have identical formula ( | Absolute. Directly visualizes the N-O bond vs. C-O-C connectivity. |
| Sample State | Solution (Solvent effects may shift peaks) | Gas Phase (Ionization) | Solid State (Crystal) |
| Structural Certainty | Inferential. Relies on coupling constants ( | Compositional. Confirms formula, not shape. | Definitive. Direct observation of bond lengths and angles. |
The "Blind Spot" in NMR
In 5-Fluoro-3-methylbenzo[d]isoxazole, the methyl group is attached to the isoxazole ring.[1] In the potential impurity (benzoxazole isomer), the methyl might be on the benzene ring or the oxazole carbon depending on the cyclization path. However, because the system is planar and aromatic, Nuclear Overhauser Effect (NOE) signals—typically used to determine spatial proximity—can be misleading.[1] Both isomers may show correlations between the methyl protons and the aromatic ring protons, leading to false positives.
The Self-Validating X-Ray Protocol
This protocol is designed to be self-validating : the resulting bond lengths serve as an internal checkpoint to confirm the correct isomer.
Phase A: Crystal Growth (The Critical Step)
Benzisoxazoles are often crystalline solids (MP ~40-60°C), but obtaining single crystals suitable for diffraction requires controlled kinetics.[1]
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/Hexane (1:[1]1) or Isopropyl Alcohol.[1]
-
Rationale: Benzisoxazoles have moderate polarity. A mixed solvent system allows the hydrophobic fluoro-phenyl moiety to stack while the polar isoxazole nitrogen interacts with the alcohol.
-
-
Procedure: Dissolve 20 mg of crude product in minimal warm ethanol. Add hexane dropwise until slight turbidity appears. Cap the vial with Parafilm, poke 3 small holes, and store at 4°C.
Phase B: Data Collection Parameters
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K .[1]-
Reason: Fluorine atoms can cause absorption issues with Copper sources. Molybdenum minimizes absorption corrections.
-
-
Temperature: 100 K (Cryostream).
-
Reason: Reduces thermal vibration of the methyl group and the terminal fluorine, sharpening the electron density map.
-
Phase C: The "Smoking Gun" Validation (Data Analysis)
Once the structure is solved (typically Space Group
Validation Checkpoint: Measure the bond lengths in the 5-membered ring.
-
N-O Bond Length: Must be 1.40 ± 0.02 Å .
-
Causality: This bond is characteristic of the isoxazole ring.
-
Failure Mode: If this bond is missing, or if the ring contains only C-N and C-O bonds (approx 1.35 Å), you have isolated the Benzoxazole isomer.[1]
-
-
C=N Bond Length: Expect ~1.30 Å .
-
F-C Bond Length: Expect ~1.35 Å on the benzene ring.
Visualization: Structural Validation Workflow
The following diagram outlines the logical flow from synthesis to definitive structural assignment.
Figure 1: Decision tree for validating the 5-Fluoro-3-methylbenzo[d]isoxazole structure. The N-O bond length serves as the primary discriminator between regioisomers.
Experimental Data Reference (Representative)
When analyzing your solved structure, compare your CIF (Crystallographic Information File) data against these representative values for the benzo[d]isoxazole class.
| Parameter | Expected Value | Structural Significance |
| Bond: N(1)-O(1) | 1.398 – 1.410 Å | Defines the isoxazole N-O single bond.[1] |
| Bond: C(3)-N(1) | 1.290 – 1.310 Å | Double bond character of the imine.[1] |
| Torsion Angle | 0° (Planar) | The bicyclic system must be essentially planar.[1] |
| Intermolecular | F...H (2.5 – 2.7 Å) | Weak hydrogen bonding often dictates packing.[1] |
Note: Deviations >0.03 Å from these values suggest either high thermal disorder (check temperature) or incorrect element assignment (check N vs O assignment).
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Benzo[d]isoxazole derivatives.[1]
-
Peet, N. P., et al. "Reinvestigation of the synthesis of benzisoxazoles from ketoximes." Journal of Heterocyclic Chemistry, 1989. (Establishes the regioisomerism problem).
-
Vishweshwar, T., et al. "Crystal structure of 6-fluoro-3-substituted-1,2-benzisoxazole."[1] Zeitschrift für Kristallographie, 2003. (Provides benchmark bond lengths for fluoro-benzisoxazoles).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67474810: 5-Fluoro-3-(methylsulfonylmethyl)-1,2-benzoxazole."[1]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-3-methylbenzo[d]isoxazole
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 5-Fluoro-3-methylbenzo[d]isoxazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles for handling halogenated organic compounds.
Hazard Assessment and Immediate Safety Precautions
Before beginning any disposal procedure, it is imperative to understand the potential hazards of 5-Fluoro-3-methylbenzo[d]isoxazole. While specific toxicological data for this compound is limited, its structure as a fluorinated heterocyclic compound necessitates treating it with caution. Analogous fluorinated and isoxazole-based compounds are known to cause skin, eye, and respiratory irritation.[1][2][3]
Immediate Actions & Required Personal Protective Equipment (PPE):
-
Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.[4] Ensure that a safety shower and eyewash station are readily accessible.[2][3]
-
Eye and Face Protection: Wear chemical safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. A flame-retardant lab coat must be worn to protect from splashes.[5]
-
Respiratory Protection: If there is any risk of dust or aerosol generation outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[1]
| Parameter | Guideline | Reference |
| Chemical Class | Halogenated Organic Compound | General Classification |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. | [1][2][3] |
| Handling Location | Certified Chemical Fume Hood | [4] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | [1][5] |
The Critical Importance of Waste Segregation
The fluorine atom in 5-Fluoro-3-methylbenzo[d]isoxazole classifies it as a halogenated organic compound .[4][6] This is the single most important factor determining its disposal pathway. Halogenated and non-halogenated waste streams are treated by entirely different methods; non-halogenated solvents can often be recycled as fuel additives, whereas halogenated compounds require high-temperature incineration to prevent the formation of toxic byproducts.[6]
Causality: Mixing halogenated waste into a non-halogenated container, even in small amounts (e.g., concentrations as low as 1,000 ppm), contaminates the entire batch.[6] This leads to significantly higher disposal costs (2-3 times greater) and more complex environmental processing.[4][6]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and labeling of 5-Fluoro-3-methylbenzo[d]isoxazole waste.
Step 1: Select the Appropriate Waste Container
-
Choose a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[5]
-
The container must have a secure, threaded screw-top cap to prevent spills and vapor escape.[6][7]
Step 2: Prepare the Hazardous Waste Label
-
A hazardous waste tag must be affixed to the container before the first drop of waste is added.[4][7]
-
The label must be filled out completely and legibly, including:
-
The full, unabbreviated chemical name: "Waste 5-Fluoro-3-methylbenzo[d]isoxazole" .[7]
-
If the waste is a solution, list all components and their approximate percentages (e.g., "5-Fluoro-3-methylbenzo[d]isoxazole (~5%), Methylene Chloride (95%)").[8]
-
Appropriate hazard identification (e.g., check boxes for "Toxic," "Flammable" if in a flammable solvent).[4]
Step 3: Waste Collection
-
Pure Compound (Solid): Carefully transfer the solid waste into the designated container, avoiding the creation of dust. Use a dedicated spatula or scoop.
-
Solutions: Carefully pour the waste solution into the container using a funnel to prevent spills. Do not overfill the container; leave at least 10-20% of headspace to allow for vapor expansion.[5]
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a spill) should also be placed in a sealed, labeled bag or container for solid hazardous waste.
Step 4: Secure Storage Pending Disposal
-
Keep the waste container tightly closed at all times, except when actively adding waste.[4][7]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials like strong acids, bases, or oxidizing agents.[7]
-
The container must be stored in secondary containment to control any potential leaks.[4]
Step 5: Arrange for Pickup
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for collection requests.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoro-3-methylbenzo[d]isoxazole.
Caption: Disposal workflow for 5-Fluoro-3-methylbenzo[d]isoxazole.
Spill and Emergency Procedures
In the event of an accidental release, swift and safe action is critical.
-
Small Spills (within a fume hood):
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][7]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a sealed, appropriately labeled hazardous waste container.[4][7]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[5]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's emergency response team or EHS department immediately.[7]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility and ensure that our scientific pursuits do not come at the cost of personal or environmental health.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Echemi. (n.d.). 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE Safety Data Sheets.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
- Environment, Health and Safety, University of South Carolina. (n.d.). 7.2 Organic Solvents.
- Campus Operations, Temple University. (2021, October). Halogenated Solvents in Laboratories.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for Methyl 4-fluoro-3-hydroxybenzoate.
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
